molecular formula C44H10F20N4 B1460010 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin CAS No. 25440-14-6

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

Cat. No.: B1460010
CAS No.: 25440-14-6
M. Wt: 974.5 g/mol
InChI Key: GBAPBSUXEFFUAD-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is a useful research compound. Its molecular formula is C44H10F20N4 and its molecular weight is 974.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25440-14-6

Molecular Formula

C44H10F20N4

Molecular Weight

974.5 g/mol

IUPAC Name

5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C44H10F20N4/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50/h1-8,65-66H

InChI Key

GBAPBSUXEFFUAD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F

Canonical SMILES

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Electronic Properties of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Applications

Part 1: Executive Summary

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (H₂TFPP) represents a paradigm shift in porphyrin chemistry. Often termed the "Teflon Porphyrin," its defining characteristic is the perfluorination of the meso-phenyl rings. This modification is not merely cosmetic; it fundamentally alters the macrocycle's electronic landscape, creating a highly electron-deficient core that is exceptionally resistant to oxidative degradation.

For researchers in drug development and materials science, H₂TFPP offers three distinct advantages over the standard Tetraphenylporphyrin (H₂TPP):

  • Anodic Shift: The electron-withdrawing fluorine atoms stabilize the frontier orbitals, shifting redox potentials positively by ~400–500 mV, making the ring harder to oxidize.

  • Enhanced Lewis Acidity: When metallated (e.g., Zn, Fe, Pt), the electron-deficient ligand increases the Lewis acidity of the central metal, enhancing catalytic rates in oxidation reactions.

  • SNAr Reactivity: The para-fluorine atoms serve as built-in leaving groups for Nucleophilic Aromatic Substitution, enabling precise bioconjugation without complex linker chemistry.

Part 2: Electronic Architecture & Fundamentals

The electronic properties of H₂TFPP are governed by the interplay between inductive effects and conformational distortion.

2.1 The Inductive Effect & Saddle Distortion

The twenty fluorine atoms exert a massive inductive pull ($ -I $ effect) on the meso-carbon positions. This withdraws electron density from the porphyrin


-system.
  • HOMO Stabilization: The Highest Occupied Molecular Orbital (

    
     or 
    
    
    
    symmetry) is significantly stabilized (lowered in energy).
  • LUMO Stabilization: The Lowest Unoccupied Molecular Orbital (

    
     symmetry) is also lowered, often more so than the HOMO, leading to a modified HOMO-LUMO gap.
    

Structurally, the bulky pentafluorophenyl groups experience steric repulsion with the


-pyrrole protons. To relieve this strain, the macrocycle adopts a saddle distortion  (non-planar conformation). This distortion perturbs the orbital overlap, further modulating the optical gap and increasing solubility in organic solvents compared to the planar H₂TPP.
2.2 Frontier Orbital Energy Diagram

The following diagram illustrates the relative energy shifts caused by perfluorination.

Electronic_Structure cluster_TPP H2TPP (Standard) cluster_TFPP H2TFPP (Fluorinated) TPP_LUMO LUMO (~ -2.4 eV) TPP_HOMO HOMO (~ -5.3 eV) TFPP_LUMO LUMO (~ -3.0 eV) Stabilized TPP_LUMO->TFPP_LUMO Anodic Shift (-I Effect) TFPP_HOMO HOMO (~ -5.9 eV) Stabilized TPP_HOMO->TFPP_HOMO Harder to Oxidize

Figure 1: Comparative Frontier Orbital Energy Diagram showing the stabilization of HOMO/LUMO levels in TFPP relative to TPP due to electron-withdrawing effects.

Part 3: Electrochemical Profile

The defining electrochemical feature of H₂TFPP is the Anodic Shift . In Cyclic Voltammetry (CV), both oxidation and reduction waves appear at more positive potentials compared to H₂TPP.

3.1 Redox Potential Comparison

The table below synthesizes typical CV data (vs. SCE in CH₂Cl₂). Note the substantial shift, indicating that H₂TFPP is much easier to reduce (electron acceptor) and harder to oxidize.

PropertyH₂TPP (Standard)H₂TFPP (Fluorinated)Shift (

)
Implication
First Oxidation (

)
+0.97 V+1.52 V+0.55 V High resistance to oxidative degradation.
First Reduction (

)
-1.20 V-0.85 V+0.35 V Stabilizes radical anions; excellent electron transport material.
HOMO-LUMO Gap (

)
~2.17 V~2.37 V+0.20 V Slightly larger electrochemical gap.
Lewis Acidity (Zn Complex) ModerateHighN/AEnhanced axial ligand binding (e.g., for catalysis).

Note: Values are approximate and solvent-dependent (typically CH₂Cl₂ or PhCN).

Part 4: Photophysical Properties & Oxygen Sensing

While the free base H₂TFPP is fluorescent, its platinum complex, PtTFPP , is the industry standard for oxygen sensing. The heavy atom effect of Platinum facilitates Intersystem Crossing (ISC) to the triplet state.

4.1 Mechanism: Dynamic Oxygen Quenching

The electron-deficient core protects the porphyrin from photo-bleaching (a common failure mode in TPP sensors), while the long-lived triplet state allows for collisional quenching by molecular oxygen (


).
  • Excitation: PtTFPP absorbs light (Soret ~390 nm, Q-band ~540 nm).

  • ISC: Rapid intersystem crossing to the Triplet State (

    
    ).
    
  • Quenching: Energy transfer to

    
     generates Singlet Oxygen (
    
    
    
    ) and returns PtTFPP to the ground state non-radiatively.
  • Result: Phosphorescence intensity decreases as

    
     concentration increases (Stern-Volmer relationship).
    

Sensing_Pathway Ground Ground State (S0) Excited Singlet Excited (S1) Ground->Excited hv (Abs 390/540nm) Triplet Triplet State (T1) Long Lifetime Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence Oxygen O2 (Quencher) Triplet->Oxygen Energy Transfer Oxygen->Ground Quenching (Non-radiative) Phos Phosphorescence (650 nm)

Figure 2: Jablonski-style diagram illustrating the oxygen sensing mechanism of PtTFPP.

Part 5: Experimental Protocols
5.1 Synthesis: The Modified Lindsey Protocol

The classic Adler-Longo method (refluxing propionic acid) gives poor yields for TFPP due to the electronic nature of pentafluorobenzaldehyde. The Lindsey method is required for high-purity synthesis.

Reagents:

  • Pyrrole (distilled over CaH₂)

  • Pentafluorobenzaldehyde

  • BF₃·OEt₂ (Catalyst)

  • DDQ (Oxidant)

  • Chloroform (Solvent)

Protocol:

  • Deoxygenation: Purge CHCl₃ (dry) with Argon for 20 mins.

  • Condensation: Add Pyrrole (10 mM final conc) and Pentafluorobenzaldehyde (10 mM) to the flask.

  • Catalysis: Add BF₃·OEt₂ (3.3 mM). Stir at Room Temperature for 1 hour in the dark. Note: Do not reflux.

  • Oxidation: Add DDQ (1.5 eq relative to pyrrole) to convert the porphyrinogen to porphyrin. Stir for 1 hour.

  • Purification: Pass through a silica plug to remove tar. Recrystallize from CH₂Cl₂/Methanol.

  • Yield: Expect 20–30% (purple crystals).

5.2 Bioconjugation: Nucleophilic Aromatic Substitution (SNAr)

For drug delivery applications, the para-fluorine atom on the pentafluorophenyl group is an excellent leaving group for thiols.

Protocol:

  • Dissolution: Dissolve H₂TFPP (or ZnTFPP) in DMF.

  • Nucleophile: Add the thiol-containing peptide (or PEG-thiol) (4-5 equivalents).

  • Base: Add Triethylamine (TEA) or DIPEA to deprotonate the thiol.

  • Reaction: Stir at 50–60°C for 4–12 hours.

  • Monitoring: Monitor by TLC or MALDI-TOF. The substitution of F (atomic mass 19) with -SR results in a distinct mass shift.

  • Result: A stable thio-ether linkage is formed at the para position.

SNAr_Workflow Step1 H2TFPP + Thiol-Peptide (in DMF) Step2 Add Base (TEA/DIPEA) Activates Thiol -> Thiolate Step1->Step2 Step3 Heat (50-60°C, 4-12h) SNAr Reaction at para-F Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Result Peptide-Conjugated Porphyrin (Stable Thioether Bond) Step4->Result

Figure 3: Workflow for functionalizing TFPP via Nucleophilic Aromatic Substitution (SNAr).

Part 6: References
  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry. Link

  • Kadish, K. M., et al. (2000). "The Porphyrin Handbook: Inorganic, Organometallic and Coordination Chemistry." Academic Press. (General reference for redox potentials).

  • Lee, S. K., et al. (2019). "Extracellular Oxygen Sensors Based on PtTFPP and Four-Arm Block Copolymers." Applied Sciences. Link

  • Nardi, M. V., et al. (2010).[1] "Electronic properties of tetrakis(pentafluorophenyl)porphyrin." Physical Chemistry Chemical Physics. Link

  • Bhyrappa, P., et al. (2016). "Structural, spectroscopic and electrochemical investigations on fluorinated meso-tetraaryl porphyrins." Journal of Chemical Sciences. Link

Sources

Technical Guide: Fluorescence Quantum Yield of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (TPFPP)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fluorescence quantum yield (


) of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (TPFPP), synthesizing photophysical mechanisms, quantitative data, and experimental protocols.

Executive Summary

This compound (


TPFPP or TPFPP) is a benchmark fluorinated porphyrin used extensively in catalysis, photodynamic therapy (PDT), and oxygen sensing. Unlike its non-fluorinated analogue, Tetraphenylporphyrin (

TPP), TPFPP exhibits a significantly reduced fluorescence quantum yield (

)
, typically falling in the range of 0.01 – 0.03 in non-polar solvents.

This reduction in radiative efficiency is inversely correlated with an enhanced Intersystem Crossing (ISC) rate, leading to a high triplet state quantum yield (


) and efficient singlet oxygen generation (

). This guide provides the mechanistic basis for these properties, validated quantitative data, and a robust standard operating procedure (SOP) for measuring

using the comparative method.

Fundamental Photophysics

The Fluorine Effect: Electronic Perturbation

The substitution of phenyl rings with pentafluorophenyl (


) groups introduces strong electron-withdrawing effects without the traditional "heavy atom effect" associated with halogens like bromine or iodine. However, the electronic perturbation significantly alters the excited-state dynamics:
  • HOMO-LUMO Stabilization: The electron-withdrawing nature of the fluorine atoms stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often leading to a bathochromic (red) shift in absorption compared to TPP.

  • Enhanced Non-Radiative Decay: The

    
     groups induce saddle-shape distortions in the porphyrin macrocycle in certain solvated states. These distortions enhance non-radiative decay channels (
    
    
    
    ), specifically internal conversion (IC) and intersystem crossing (ISC).
  • Ultrafast Dynamics: Femtosecond fluorescence up-conversion studies reveal that the

    
     (Soret) state of TPFPP decays extremely rapidly (~160 fs) into the 
    
    
    
    state. The subsequent
    
    
    relaxation is dominated by ISC to the triplet manifold (
    
    
    ), bypassing fluorescence.
Visualization: Jablonski Diagram

The following diagram illustrates the competitive decay pathways in TPFPP, highlighting the dominance of Intersystem Crossing (ISC) over Fluorescence.

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation (hν) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) (Major Pathway) S0_Return Ground State (S0) S1->S0_Return Fluorescence (Φf ~0.03) (Minor Pathway) T1->S0_Return Phosphorescence / Non-Rad Decay

Figure 1: Jablonski diagram for TPFPP. Note the dominant ISC pathway (Red) reducing the Fluorescence yield (Blue).

Quantitative Data Landscape

The following table summarizes the fluorescence quantum yield of TPFPP compared to the standard TPP. Note the distinct reduction in


 for the fluorinated variant.[1][2]
CompoundSolvent

(Fluorescence QY)

(Singlet Oxygen QY)
Reference Standard

TPP
Toluene0.11 0.60 - 0.68Standard Reference

TPP
DCM0.13 0.60Standard Reference

TPFPP
Toluene0.01 - 0.02 ~0.70Relative to TPP

TPFPP
DCM0.03 0.63 - 0.80Relative to TPP

TPFPP
DMF0.01 N/ARelative to TPP

Key Insight: While TPFPP is a poor fluorophore (


), it is an exceptional photosensitizer (

), making it ideal for PDT and catalytic oxidation rather than fluorescence imaging.

Experimental Protocol: Comparative Determination of

To accurately measure the low


 of TPFPP, the Comparative Method  (Williams et al.) is recommended over the Absolute (Integrating Sphere) method due to the weak emission signal.
Reagents & Equipment
  • Analyte: this compound (TPFPP).[3]

  • Reference Standard: Tetraphenylporphyrin (

    
    TPP) (
    
    
    
    in Toluene).
  • Solvent: Spectroscopic grade Toluene (Use same solvent for both to minimize refractive index errors).

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Edinburgh FS5) with corrected PMT response.

Step-by-Step Methodology

Step 1: Absorbance Matching (The "Optical Dilution" Rule) Prepare stock solutions of TPFPP and TPP. Dilute both samples such that their absorbance (


) at the excitation wavelength (

) is below 0.10 (ideally

).
  • Reasoning: This prevents inner-filter effects (re-absorption of emitted light) which artificially lower the observed QY.

  • Selection: Choose

    
     at the Q-band maximum (e.g., ~515 nm or 540 nm) rather than the intense Soret band to ensure easier control of low absorbance.
    

Step 2: Linearity Check Prepare a series of 4-5 concentrations for both the sample and reference. Measure the integrated fluorescence intensity (


) for each.
  • Plot

    
     (y-axis) vs. Absorbance (x-axis).
    
  • Calculate the gradient (

    
    ) of the linear fit.
    
  • Validation:

    
     must be 
    
    
    
    . If not, re-prepare solutions or check for aggregation.

Step 3: Calculation Calculate the quantum yield using the comparative equation:



Where:

  • 
     = TPFPP sample
    
  • 
     = TPP standard
    
  • 
     = Slope of Integrated Fluorescence vs. Absorbance
    
  • 
     = Refractive index of the solvent (If using Toluene for both, this term cancels out).
    
Experimental Workflow Diagram

Protocol Start Start: TPFPP QY Measurement Prep Prepare Solutions (TPFPP & TPP in Toluene) Start->Prep AbsCheck Check Absorbance (A) Must be < 0.10 at λex Prep->AbsCheck AbsCheck->Prep A > 0.1 (Dilute) Measure Measure Integrated Fluorescence (F) Range: 600-800 nm AbsCheck->Measure Valid A Plot Plot F vs. A (Linear Regression) Measure->Plot Calc Calculate Gradient (Slope) Plot->Calc Final Compute Φf using Equation Calc->Final

Figure 2: Workflow for Comparative Quantum Yield Measurement ensuring linearity and inner-filter correction.

References

  • Taniguchi, M., Lindsey, J. S., & Bocian, D. F. (2021). "Comprehensive review of photophysical parameters (

    
    , 
    
    
    
    ,
    
    
    ) of tetraphenylporphyrin (
    
    
    TPP) and zinc tetraphenylporphyrin (ZnTPP)." Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 46, 100401. Link
  • Gouterman, M. (1978). "Optical Spectra and Electronic Structure of Porphyrins and Related Rings." The Porphyrins, Vol III. Academic Press.
  • Pineiro, M., et al. (2023). "A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins...". International Journal of Molecular Sciences. Link

  • Mondal, S., et al. (2015). "Ultrafast relaxation dynamics of 5,10,15,20-meso-tetrakis pentafluorophenyl porphyrin studied by fluorescence up-conversion." Journal of Chemical Physics. Link

  • Oregon Medical Laser Center (OMLC). "Tetraphenylporphyrin [TPP] Spectra." Link

Sources

Methodological & Application

Synthesis of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin via Adler-Longo method

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin via Adler-Longo Method Content Type: Detailed Application Note & Protocol Audience: Researchers, Synthetic Chemists, Drug Development Professionals

An Optimized Adler-Longo Protocol

Introduction & Strategic Significance

This compound (TFPP) is a premier fluorinated porphyrin scaffold used extensively in catalysis, photodynamic therapy (PDT), and materials science. Unlike its non-fluorinated counterpart (Tetraphenylporphyrin, TPP), the electron-withdrawing nature of the pentafluorophenyl groups confers unique properties:

  • Enhanced Oxidative Stability: The C-F bonds protect the meso-positions from oxidative degradation, making TFPP an ideal ligand for high-valent metal catalysts (e.g., Fe, Mn porphyrins).

  • Tunable Electronic Structure: The electron-deficient macrocycle facilitates nucleophilic aromatic substitution (

    
    ) at the para-fluorine atoms, allowing for facile post-synthetic functionalization (e.g., bioconjugation).
    

While the Lindsey method (room temperature, acid catalysis, DDQ oxidation) typically offers higher yields for sensitive aldehydes, the Adler-Longo method remains the industrial and scale-up standard due to its operational simplicity and cost-effectiveness. This guide presents a field-optimized Adler-Longo protocol designed to maximize yield and minimize the formation of intractable "tar" byproducts common in pyrrole condensations.

Mechanistic Insight: The Adler-Longo Condensation

The synthesis relies on the acid-catalyzed condensation of pyrrole with pentafluorobenzaldehyde in refluxing propionic acid.

  • Solvent Role: Propionic acid (

    
    ) serves as both the solvent and the acid catalyst. Its high boiling point drives the reaction thermodynamics.
    
  • Oxidation: Unlike the Lindsey method which requires chemical oxidants (DDQ/Chloranil), the Adler-Longo method utilizes atmospheric oxygen (

    
    ) to oxidize the intermediate porphyrinogen to the fully conjugated porphyrin.
    
  • The "Fluorine Effect": Pentafluorobenzaldehyde is highly reactive due to the electron-withdrawing

    
     ring. This accelerates the initial condensation steps but also increases the risk of linear oligomerization (tar). Precise temperature control and reaction time are critical to favor cyclization over polymerization.
    
Mechanism Diagram

TFPP_Mechanism Reactants Pyrrole + Pentafluorobenzaldehyde Carbinol Carbinol Intermediate Reactants->Carbinol H+ (Propionic Acid) Porphyrinogen Porphyrinogen (Cyclic, Non-Aromatic) Carbinol->Porphyrinogen Condensation Tar Linear Polypyrroles (Tar) Carbinol->Tar Polymerization Oxidation Air Oxidation (Reflux) Porphyrinogen->Oxidation TFPP TFPP (Aromatic Porphyrin) Oxidation->TFPP -6H

Caption: Simplified mechanistic pathway highlighting the competition between cyclization (TFPP) and polymerization (Tar).[1][2]

Materials & Safety Profile

Safety Warning: Propionic acid is corrosive and has a pungent, lingering odor. Pyrrole is toxic and polymerizes upon light exposure. Perform all operations in a well-ventilated fume hood.

ReagentRolePurity RequirementHazards
Pyrrole SubstrateFreshly Distilled (Colorless)Flammable, Toxic, Light Sensitive
Pentafluorobenzaldehyde Substrate>98%Irritant, Expensive
Propionic Acid Solvent/Catalyst>99%Corrosive, Stench
Nitrobenzene (Optional)Co-oxidant>99%Toxic, Carcinogen
Sodium Bicarbonate NeutralizationSat. Aq. SolutionIrritant
Dichloromethane (DCM) ExtractionACS GradeVolatile, Carcinogen

Experimental Protocol

Phase 1: Reaction Setup
  • Glassware: Use a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Prep: Charge the flask with 150 mL of Propionic Acid .

  • Heating: Heat the solvent to reflux (

    
    ). Critical: Ensure the solvent is refluxing BEFORE adding reagents to minimize linear polymerization.
    
Phase 2: Reagent Addition & Condensation
  • Reagent Mix: In a separate beaker, mix 1.57 g (10 mmol) of Pentafluorobenzaldehyde and 0.67 g (10 mmol, 0.69 mL) of Pyrrole .

    • Note: Equimolar stoichiometry is essential.

  • Addition: Add the reagent mixture dropwise to the refluxing propionic acid over 5 minutes.

    • Observation: The solution will rapidly turn dark brown/black.

  • Reflux: Continue refluxing for 30–45 minutes .

    • Optimization Tip: Do not exceed 60 minutes. Prolonged heating promotes tar formation and degradation of the fluorinated groups.

Phase 3: Workup & Isolation
  • Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature.

  • Precipitation: Once at RT, place the flask in an ice bath (

    
    ) for 2 hours. TFPP is moderately soluble in propionic acid; cooling maximizes precipitation.
    
  • Filtration: Filter the purple/black solid using a sintered glass funnel (porosity M).

  • Washing:

    • Wash with cold propionic acid (2 x 10 mL) to remove tar.

    • Wash with hot water (3 x 50 mL) to remove residual acid.

    • Wash with methanol (2 x 10 mL) to remove unreacted aldehyde and polypyrroles.

  • Drying: Air dry the crude purple solid.

Phase 4: Purification (Flash Chromatography)

If the crude purity is insufficient (checked via TLC), perform column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Dichloromethane (DCM) : Hexane (1:2).

  • Procedure:

    • Dissolve crude product in minimal DCM.

    • Load onto the column.

    • Elute with DCM/Hexane. The first major purple band is TFPP.

    • Note: A dark black band (tar) will remain at the baseline.

Workflow Diagram

TFPP_Workflow Setup Heat Propionic Acid to Reflux (141°C) Addition Add Pyrrole + Pentafluorobenzaldehyde Setup->Addition Reaction Reflux 30-45 mins (Air Oxidation) Addition->Reaction Cooling Cool to RT -> Ice Bath (Precipitation) Reaction->Cooling Filtration Filter Crude Solid Cooling->Filtration Washing Wash: Propionic Acid -> Water -> Methanol Filtration->Washing Purification Column Chromatography (Silica, DCM:Hexane) Washing->Purification

Caption: Step-by-step workflow for the Adler-Longo synthesis of TFPP.[3]

Data Presentation & Characterization

Upon isolation, the identity of TFPP must be validated against known spectral standards.

Quantitative Data Table
ParameterExpected Value / RangeNotes
Yield 15 – 20%Lower than TPP due to electronic effects.
Appearance Purple Crystalline SolidMetallic luster often observed.
Melting Point > 300°CDoes not melt; decomposes.
Solubility DCM, Chloroform, BenzeneInsoluble in Water, Methanol.
Spectroscopic Signature
  • UV-Vis Spectroscopy (in

    
    ): 
    
    • Soret Band:

      
       (Very intense, 
      
      
      
      ).
    • Q-Bands: Four weak bands at

      
       (Characteristic of free-base porphyrins).
      
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
      -Pyrrole Protons: 
      
      
      
      (Singlet, 8H).
    • Inner NH Protons:

      
       (Broad Singlet, 2H).
      
    • Note: Absence of meso-protons confirms substitution.

  • 
     NMR: 
    
    • Distinct signals for ortho (-136 ppm), para (-151 ppm), and meta (-161 ppm) fluorine atoms.

Troubleshooting & Field-Proven Insights

Issue 1: Low Yield / No Precipitate

  • Cause: High solubility of TFPP in propionic acid compared to TPP.[2]

  • Solution: If filtration yields little solid, rotary evaporate the propionic acid (requires high vacuum/heat) to

    
     volume, then add Methanol to force precipitation.
    

Issue 2: "Tar" Contamination

  • Cause: Polymerization of pyrrole.

  • Solution: Ensure pyrrole is colorless before use. Distill if yellow/brown. Add reagents slowly to the refluxing acid, not to cold acid.

Issue 3: Chlorin Contamination

  • Cause: Incomplete oxidation of porphyrinogen.

  • Solution: Extend reflux time by 10 mins or add a trace of Nitrobenzene (oxidant) during the reaction. In UV-Vis, a strong peak at ~650 nm indicates chlorin presence.

References

  • Adler, A. D., Longo, F. R., et al. (1967). "A simplified synthesis for meso-tetraphenylporphine." The Journal of Organic Chemistry, 32(2), 476. Link

  • Gonsalves, A. M. d. A. R., et al. (1991). "On the mechanism of the formation of meso-tetraphenylporphyrin derivatives." Journal of the Chemical Society, Perkin Transactions 1, 2453. Link

  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." The Journal of Organic Chemistry, 52(5), 827-836. Link

  • Sigma-Aldrich. "this compound Product Sheet." Link

  • PureSynth. "this compound Technical Data." Link

Sources

Formulation of Pressure-Sensitive Paints Using TFPP Luminophores: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the formulation of high-performance pressure-sensitive paints (PSPs) utilizing platinum(II) meso-tetra(pentafluorophenyl)porphine (PtTFPP) as the luminophore.[1][2][3] This document is intended for researchers, scientists, and engineers in the fields of aerodynamics, fluid dynamics, and materials science. It offers a step-by-step methodology, from component selection to final paint application and calibration, grounded in the fundamental principles of PSP technology. The causality behind experimental choices is explained to empower users to not only replicate the formulation but also to adapt it to their specific experimental needs.

Introduction to Pressure-Sensitive Paint Technology

Pressure-sensitive paint is an advanced optical measurement technique used to determine the pressure distribution across a surface.[4][5] This method offers significant advantages over traditional discrete pressure taps by providing a continuous, high-resolution pressure map of the entire surface without intrusive probes.[4] The fundamental principle of PSP lies in the phenomenon of oxygen quenching of luminescence.[5][6]

A luminescent molecule, or luminophore, is dispersed within a gas-permeable polymer binder and applied as a thin coating to the test surface.[5] When the surface is illuminated with light of a specific wavelength (typically UV or blue), the luminophore is excited to a higher energy state.[4] In the absence of oxygen, the molecule returns to its ground state by emitting light (luminescence). However, when oxygen molecules are present, they can interact with the excited luminophore, causing it to return to its ground state without emitting a photon. This process, known as oxygen quenching, is directly proportional to the partial pressure of oxygen at the surface.[7] Consequently, the intensity of the emitted light is inversely proportional to the local oxygen concentration and, therefore, the air pressure.[5]

The Role of TFPP Luminophores

Platinum(II) meso-tetra(pentafluorophenyl)porphine (PtTFPP) has emerged as a leading luminophore for PSP formulations due to its exceptional properties.[2][3][8] Compared to earlier luminophores like platinum octaethylporphyrin (PtOEP), PtTFPP exhibits superior photostability, reducing signal degradation during prolonged experiments.[2][8] The perfluorinated phenyl groups on the porphyrin ring enhance its resistance to photo-oxidation and reduce concentration-dependent self-quenching, allowing for higher luminophore concentrations and brighter emissions.[3][9]

Principle of Operation

The relationship between luminescence intensity and pressure is described by the Stern-Volmer equation. For practical applications in aerodynamics, this relationship is often expressed in a ratiometric form to account for variations in illumination intensity and paint thickness[10]:

Iref / I = A(T) + B(T) * (P / Pref)

Where:

  • I is the luminescence intensity at pressure P.

  • Iref is the luminescence intensity at a known reference pressure Pref (typically wind-off conditions).

  • P is the unknown surface pressure.

  • Pref is the reference pressure.

  • A(T) and B(T) are temperature-dependent calibration coefficients.

This equation highlights a critical aspect of PSP measurements: temperature sensitivity. Both the intrinsic luminescence of the luminophore and the oxygen permeability of the polymer binder are temperature-dependent.[11] Therefore, accurate temperature measurement or compensation is crucial for precise pressure determination.

Caption: The fundamental working principle of Pressure-Sensitive Paint.

Materials and Reagents

The formulation of a high-quality TFPP-based PSP requires careful selection of its components. The following table outlines the key ingredients and their recommended specifications.

ComponentChemical NameCAS NumberSupplier ExamplePurpose
Luminophore Platinum(II) meso-tetra(pentafluorophenyl)porphine (PtTFPP)109781-47-7Frontier Specialty Chemicals[1], Santa Cruz Biotechnology[12]The oxygen-sensitive luminescent probe.
Polymer Binder Fluoroacrylic Polymer (e.g., poly(trifluoroethyl methacrylate-co-isobutyl methacrylate))VariesCustom Synthesis/CommercialProvides a permeable matrix for the luminophore and adheres to the surface.[13]
Solvent Toluene or Dichloromethane (DCM)108-88-3 (Toluene), 75-09-2 (DCM)Sigma-Aldrich, Fisher ScientificDissolves the luminophore and polymer binder for application.
Plasticizer Dibutyl Phthalate (DBP) or Acetyl Tributyl Citrate (ATBC)84-74-2 (DBP), 77-90-7 (ATBC)SpecialChem[14][15], Emerald Kalama ChemicalEnhances the flexibility and oxygen permeability of the polymer binder.
Screen Layer White Acrylic or Epoxy PrimerN/ACommercial Paint SuppliersProvides a reflective and adhesive base for the PSP layer.

Formulation Protocol

This protocol describes the preparation of a 100 mL stock solution of TFPP-based PSP. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Stock Solution Preparation
  • Dissolving the Luminophore:

    • Accurately weigh 10-20 mg of PtTFPP and place it in a 150 mL beaker.

    • Add 50 mL of toluene to the beaker.

    • Stir the mixture with a magnetic stirrer until the PtTFPP is completely dissolved. This may take up to 30 minutes. Gentle heating (not exceeding 40°C) can aid dissolution.

  • Incorporating the Polymer Binder:

    • In a separate beaker, dissolve 5 g of the fluoroacrylic polymer in 50 mL of toluene. This may require vigorous stirring for an extended period.

    • Once both solutions are clear, slowly add the dissolved polymer solution to the PtTFPP solution while continuously stirring.

  • Adding the Plasticizer:

    • Add 0.5 mL of dibutyl phthalate or acetyl tributyl citrate to the combined solution.

    • Continue stirring for an additional 15 minutes to ensure a homogenous mixture.

  • Final Filtration:

    • Filter the final PSP solution through a 0.45 µm syringe filter to remove any undissolved particles or aggregates.

    • Store the filtered paint in a sealed, amber glass bottle, protected from light, at room temperature.[1]

Caption: Step-by-step workflow for the formulation of TFPP-based PSP.

Surface Preparation and Application

Proper surface preparation is critical for the adhesion and performance of the PSP coating.

  • Surface Cleaning: Thoroughly clean and degrease the model surface with acetone or a similar solvent.

  • Screen Layer Application: Apply a thin, uniform layer of a white acrylic or epoxy primer. This layer enhances the luminescence signal by reflecting emitted light back towards the camera and improves the adhesion of the PSP layer.

  • PSP Application:

    • The PSP can be applied using a conventional paint spray gun or an airbrush.[4][16][17]

    • Apply the paint in several thin, light coats to achieve a uniform thickness. A typical dry film thickness is in the range of 20-50 µm.

    • Allow the solvent to fully evaporate between coats.

    • The final coating should be smooth and free of defects.

  • Curing: Allow the painted model to cure at room temperature for at least 24 hours before use. Some formulations may benefit from a post-cure at a slightly elevated temperature (e.g., 60°C for 1 hour) to ensure complete solvent removal and improve adhesion.[18]

Calibration Protocol

Each batch of PSP must be calibrated to determine the coefficients A(T) and B(T) in the Stern-Volmer equation.[19] This is typically done using a pressure- and temperature-controlled chamber.[20][21]

A Priori Calibration

The a priori method involves calibrating a sample coupon coated with the same batch of PSP as the test article.[20]

  • Sample Preparation: Prepare a small, flat coupon (e.g., aluminum) with the same screen layer and PSP coating as the main test article.

  • Chamber Setup: Place the coupon inside a calibration chamber equipped with an optical window, pressure and temperature sensors, and a connection to a pressure and temperature control system.

  • Image Acquisition:

    • Illuminate the coupon with the same light source used in the actual experiment.

    • Acquire a "wind-off" or reference image (Iref) at a known reference pressure (Pref) and temperature.

    • Vary the pressure inside the chamber over the expected experimental range, acquiring images (I) at each pressure point while maintaining a constant temperature.

    • Repeat the pressure sweep at several different temperatures to characterize the temperature sensitivity of the paint.

  • Data Analysis:

    • For each temperature, plot Iref/I versus P/Pref.

    • Fit the data to the Stern-Volmer equation to determine the coefficients A and B at that temperature.

    • The temperature dependency of A and B can then be modeled with a polynomial fit.

Caption: The workflow for the a priori calibration of TFPP-based PSP.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Luminescence Signal - Insufficient luminophore concentration.- Paint layer is too thin.- Excitation light source is too weak.- Increase PtTFPP concentration in the formulation.- Apply additional coats of PSP.- Use a more powerful light source or move it closer to the surface.
Poor Adhesion - Improper surface preparation.- Incompatible screen layer.- Thoroughly clean and degrease the surface before painting.- Ensure the primer is compatible with the PSP formulation and the model material.
Non-uniform Coating - Improper spray technique.- Clogged spray nozzle.- Use smooth, even strokes during application.- Clean the spray nozzle thoroughly before and after use.[17]
High Temperature Sensitivity - Intrinsic property of the luminophore and binder.- Perform a thorough temperature calibration.- If possible, use a dual-luminophore paint that includes a temperature-sensitive, pressure-insensitive luminophore for in-situ temperature correction.[20]
Photodegradation (Signal loss over time) - Inherent property of the luminophore, exacerbated by high-intensity illumination.- PtTFPP is relatively photostable, but for long-duration tests, minimize exposure to the excitation light when not acquiring data.- Consider using porous substrates for certain applications as they can exhibit different photodegradation characteristics.[11]

Conclusion

The formulation of pressure-sensitive paints using TFPP luminophores offers a robust and reliable method for high-resolution surface pressure measurements. By carefully selecting the components and following the detailed protocols for formulation, application, and calibration outlined in this guide, researchers can achieve accurate and repeatable results. The inherent photostability and reduced concentration quenching of PtTFPP make it an ideal choice for a wide range of aerodynamic and fluid dynamic investigations.

References

  • DLR Institute of Aerodynamics and Flow Technology. Pressure Sensitive Paint (PSP). [Link]

  • NASA Technical Reports Server. Pressure- and Temperature-Sensitive Paint for Global Surface Pressure and Temperature Measurements on the Aft-Body of. [Link]

  • Royal Society of Chemistry. Development of bright NIR-emitting pressure-sensitive paints using benzoporphyrin luminophores. [Link]

  • ResearchGate. Ideality of pressure‐sensitive paint. I. Platinum tetra(pentafluorophenyl)porphine in fluoroacrylic polymer | Request PDF. [Link]

  • ResearchGate. Pressure-sensitive paint (PSP): Concentration quenching of platinum and magnesium porphyrin dyes in polymeric films. [Link]

  • Von Karman Institute for Fluid Dynamics. FEASIBILITY STUDY OF PRESSURE SENSITIVE PAINT FOR USE IN TRANSIENT FACILITIES. [Link]

  • ResearchGate. Plots of weighted decay times (Eq. (2)) for PtTFPP films versus.... [Link]

  • SAGE Journals. A review of pressure-sensitive paint for high-speed and unsteady aerodynamics. [Link]

  • Innovative Scientific Solutions, Inc. Fast Pressure Sensitive Paints. [Link]

  • ResearchGate. Schematic diagrams of the binder structure of (a) PHFIPM-PSP, (b).... [Link]

  • ResearchGate. Schematic view of binder structure: (a) PC-PSP, (b) AA-PSP, and (c).... [Link]

  • MDPI. Experimental Investigation on Temperature Effects of Cryogenic Pressure-Sensitive Paint. [Link]

  • International Council of the Aeronautical Sciences. PRESSURE SENSITIVE PAINTS: FROM LABORATORY TO WIND TUNNEL. [Link]

  • UQ eSpace. Application of Pressure-Sensitive Paints to Unsteady and High-Speed Flows. [Link]

  • Saitechinfo. Plasticizer in Solvent Based Paints. [Link]

  • LabAlley. Pt(II) meso-Tetra(pentafluorophenyl)porphine, min 95%, 250 mg. [Link]

  • Pressure Sensitive Tape Council. DIBENZOATES IN PSA'S. [Link]

  • Semantic Scholar. Ideality of pressure‐sensitive paint. I. Platinum tetra(pentafluorophenyl)porphine in fluoroacrylic polymer. [https://www.semanticscholar.org/paper/Ideality-of-pressure%E2%80%90sensitive-paint.-I.-tetra(-in-Puklin-Carlson/3035c91b866c5d9435602492f150495f8742c332]([Link]

  • NASA Technical Reports Server. Unsteady Pressure Sensitive Paint Camera Calibration Improvements. [Link]

  • ACS Publications. Adhesive Polymers as Efficient Binders for High-Capacity Silicon Electrodes. [Link]

  • ResearchGate. Improving an easy-to-debind PEG/PPC/PMMA-based binder | Request PDF. [Link]

  • NIH National Center for Biotechnology Information. Pressure-Sensitive Paint: Effect of Substrate. [Link]

  • MDPI. A Polymer-Binder-Free Approach to Creating Functional LiFePO 4 Cathodes by Organic Ionic Plastic Crystal-Derived Ion-Conductive Binders. [Link]

  • MDPI. Improvements to Unsteady Pressure-Sensitive Paint Formulations. [Link]

  • University of Texas at San Antonio. Application and Calibration of Steady Pressure Sensitive Paint at a Hypersonic Ludwieg Tube Wind Tunnel. [Link]

  • YouTube. Pressure Sensitive Paint [PSP] - An amazing tool for aerodynamicists!. [Link]

  • University of Oregon Solar Radiation Monitoring Laboratory. Establishing a Consistent Calibration Record for Eppley PSPs. [Link]

  • AAPC. AAPC: Medical Coding - Medical Billing - Medical Auditing. [Link]

  • San Antonio Current. San Antonio Current. [Link]

  • Aerospaceweb.org. Pressure Sensitive Paint - Measurement Considerations. [Link]

  • ResearchGate. (PDF) Calibration of the perth sand penetrometer (PSP) for silica sands. [Link]

Sources

Synthesis of TFPP-based Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis and Functionalization of TFPP-based Zirconium MOFs (PCN-224) for Biomedical Applications

Executive Summary

This guide details the synthesis, activation, and functionalization of PCN-224 , a zirconium-based porphyrinic Metal-Organic Framework (MOF).[1][2] Constructed from Zr₆ clusters and the TCPP (tetrakis(4-carboxyphenyl)porphyrin, often referred to as TFPP) linker, PCN-224 is selected here over other variants (like PCN-222) due to its superior stability in aqueous media (pH 0–11), large 1.9 nm channels ideal for drug loading, and tunable particle size. This protocol focuses on defect-engineered modulated synthesis to produce nanoscale crystals suitable for cellular uptake and photodynamic therapy (PDT).

Pre-Synthesis Considerations & Chemistry

The Linker: TFPP (H₂TCPP)

The core functionality arises from the porphyrin ligand.[3] Unlike passive linkers, TFPP is photoactive.

  • Critical Quality Attribute (CQA): Purity of H₂TCPP is paramount. Impurities (chlorins or mono-carboxylated species) act as "capstones," terminating crystal growth prematurely and reducing porosity.

  • Metalation: The porphyrin center can be pre-metalated (e.g., Zn-TCPP, Fe-TCPP) or left free-base. This protocol uses free-base H₂TCPP, allowing the Zr-cluster to form the nodes while the porphyrin remains available for ROS (Reactive Oxygen Species) generation or post-synthetic metalation.

The Modulator Strategy (Expert Insight)

We utilize a Modulated Solvothermal Synthesis . Without a modulator, Zr⁴⁺ reacts instantly with the carboxylate groups of TFPP, forming amorphous precipitation.

  • The Competitor: Benzoic Acid (BA) is added in excess. It competes with TFPP for the Zr₆ coordination sites.

  • The Mechanism: BA caps the Zr-clusters initially, slowing down nucleation. As the reaction heats, BA is displaced by the thermodynamic linker (TFPP), allowing controlled crystal growth.

  • Tuning: High [BA]/[Zr] ratio

    
     Fewer Nuclei 
    
    
    
    Larger Crystals. Low [BA]/[Zr] ratio
    
    
    Rapid Nucleation
    
    
    Nanoparticles (Preferred for Drug Delivery).

Visualization: Modulated Synthesis Mechanism

The following diagram illustrates the kinetic competition that dictates crystal quality and size.

ModulatedSynthesis Precursors Precursors (ZrCl4 + TFPP) Competition Ligand Exchange Competition Precursors->Competition Modulator Modulator (Benzoic Acid) Modulator->Competition Inhibits Fast Bonding FastNuc Pathway A: No Modulator Uncontrolled Nucleation (Amorphous/Gel) Competition->FastNuc Low/No Acid SlowNuc Pathway B: Modulated Controlled Assembly (Crystalline PCN-224) Competition->SlowNuc High Acid Ratio Defects Defect Engineering (Missing Linkers = Larger Pores) SlowNuc->Defects Tune Ratio

Figure 1: Mechanism of Modulated Synthesis. Benzoic acid acts as a temporary capping agent, regulating the reaction kinetics to ensure crystallinity over amorphous precipitation.

Protocol: Synthesis of Nano-PCN-224

Target: ~90–120 nm particles (Ideal for EPR effect in tumors).

Reagents
ReagentGradeRole
ZrCl₄ (Zirconium Chloride)>99.9% (Anhydrous)Metal Node Source
H₂TCPP (TFPP)>97%Organic Linker
Benzoic Acid (BA)>99.5%Modulator
DMF (N,N-Dimethylformamide)AnhydrousSolvent
Step-by-Step Procedure
  • Preparation of Precursor Solution:

    • In a 20 mL scintillation vial, dissolve 50 mg of ZrCl₄ and 2.8 g of Benzoic Acid in 10 mL of DMF .

    • Tech Note: Sonicate for 10–15 minutes until the solution is perfectly clear. ZrCl₄ is hygroscopic; weigh quickly to avoid hydrolysis.

  • Linker Addition:

    • Add 20 mg of H₂TCPP to the vial.

    • Sonicate for another 10 minutes. The solution will turn dark purple/red.

  • Solvothermal Reaction:

    • Seal the vial tightly with a Teflon-lined cap.

    • Place in a pre-heated oven at 120°C for 24 hours .

    • Why 120°C? This temperature provides sufficient energy for the reversible bond formation required for error correction (crystallinity) without degrading the porphyrin.

  • Harvesting:

    • Cool to room temperature naturally.

    • Centrifuge at 10,000 rpm for 15 minutes. Discard the supernatant (contains unreacted BA and DMF).

Critical Workflow: Activation & Solvent Exchange

WARNING: This is the step where most syntheses fail. Direct drying of DMF-solvated MOFs leads to pore collapse due to high surface tension.

ActivationWorkflow cluster_crit CRITICAL STEP Raw As-Synthesized PCN-224 (DMF in pores) Wash DMF Wash (x3) Remove unreacted ligands Raw->Wash Exchange Solvent Exchange (Acetone/Ethanol x3 days) Wash->Exchange Dry Vacuum Activation (60°C, <10 mbar) Exchange->Dry Result Activated Porous MOF Dry->Result

Figure 2: Activation workflow. The exchange of high-boiling DMF for low-boiling Acetone is mandatory to preserve the 3D channel structure.

Protocol:

  • Resuspend the pellet in fresh DMF. Sonicate briefly and centrifuge. Repeat 3x.

  • Resuspend in Acetone . Let stand for 24 hours.

  • Replace Acetone every 24 hours for 3 days. This ensures DMF is fully diffused out of the pores.

  • Drying: Decant acetone and dry under vacuum at 60°C for 12 hours.

    • Validation: The resulting powder should be loose and purple. If it looks glassy or caked, activation failed.

Application: Drug Loading (Doxorubicin Model)

PCN-224 has a high surface area (~2600 m²/g) and large channels, making it an excellent host.

  • Stock Solution: Prepare a 1 mg/mL solution of Doxorubicin (DOX) in PBS (pH 7.4).

  • Impregnation: Add 10 mg of activated PCN-224 to 5 mL of DOX solution.

  • Equilibrium: Stir in the dark (to prevent photo-bleaching) for 24 hours at room temperature.

  • Separation: Centrifuge.

  • Quantification: Measure the UV-Vis absorbance of the supernatant at 480 nm.

    • Calculation:

      
      
      

Quality Control & Troubleshooting

ParameterMethodAcceptance Criteria
Crystallinity PXRDPeaks at

= 4.6°, 6.6°, 9.2° (matches simulated PCN-224). No amorphous hump.
Porosity N₂ Isotherm (77K)Type I isotherm.[4] BET Surface Area > 2000 m²/g.[4][5]
Optical Integrity UV-VisSharp Soret band at ~420 nm. Broadening indicates aggregation or metal leaching.

Troubleshooting Table:

Issue Probable Cause Solution
Amorphous Product Not enough modulator (BA). Increase Benzoic Acid to 3.0g.
Particle size > 500nm Too much modulator / Slow nucleation. Reduce Benzoic Acid or add small amount of water to accelerate hydrolysis.
Low Surface Area Incomplete activation. Extend Acetone exchange to 5 days; ensure vacuum is sufficient.

| Yellow Supernatant | Metal leaching. | pH is too acidic (< 1). PCN-224 is stable, but extreme acid can strip the metal. |

References

  • Feng, D., et al. (2013). "Zirconium-Metalloporphyrin PCN-224: Methodical Synthesis and Functionalization for High Stability." Journal of the American Chemical Society.

    • Core reference for the PCN-224 structure and stability d
  • Feng, D., et al. (2012). "Stable Metal-Porphyrin Frameworks (PCN-222)." Angewandte Chemie International Edition.

    • Reference for comparing PCN-224 vs PCN-222 topology.
  • Park, J., et al. (2015). "Size-Controlled Synthesis of Porphyrinic Metal-Organic Frameworks for Optical Applications." ACS Applied Materials & Interfaces.[6]

    • Basis for the defect engineering and particle size modul

Sources

Harnessing Fluorinated Porphyrin Nanostructures for Advanced Photocatalytic Degradation of Aqueous Pollutants

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract The escalating issue of water pollution from industrial and pharmaceutical waste necessitates the development of efficient and sustainable remediation technologies.[1][2] Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, offer a promising solution by mineralizing persistent organic pollutants into benign substances like CO2 and H2O.[1][3] This guide details the application of nanostructures derived from 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (TFPP) as highly efficient visible-light-active photocatalysts. We provide an in-depth exploration of the synthesis, characterization, and mechanistic principles of TFPP nanostructures, followed by a detailed, field-proven protocol for their use in degrading model organic pollutants. The unique electronic properties conferred by the electron-withdrawing fluorine atoms in TFPP, combined with the enhanced light-harvesting and charge separation capabilities of a nanostructured morphology, position these materials at the forefront of environmental remediation research.[4][5]

Fundamental Principles: Why TFPP Nanostructures?

An Overview of Photocatalysis

Photocatalysis is a process where a semiconductor material, the photocatalyst, absorbs light energy to generate electron-hole pairs.[6][7] These charge carriers migrate to the catalyst's surface and initiate a series of redox reactions, producing highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anion radicals (•O2−).[6][8] These ROS are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, non-toxic compounds.[9] The ideal photocatalyst should be chemically stable, non-toxic, and capable of absorbing a broad range of the solar spectrum.[10]

Porphyrins: Nature's Photosensitizers

Porphyrins and their metallated derivatives are macrocyclic organic compounds with a highly conjugated π-system, making them excellent absorbers of visible light.[11] This intrinsic property allows them to act as photosensitizers; upon light absorption, they can transition to an excited state, enabling either energy or electron transfer processes.[5][11] When used in photocatalysis, this photosensitizing ability allows for the utilization of the visible light portion of the solar spectrum, which is a significant advantage over wide-bandgap semiconductors like TiO2 that are primarily activated by UV light.[12]

The Advantage of TFPP Nanostructures

The choice of TFPP as the porphyrin building block is strategic for several reasons:

  • Electronic Effects: The ten fluorine atoms are strongly electron-withdrawing, which enhances the photoredox potential of the porphyrin core, making it a more efficient electron acceptor in its excited state.[5] This property can facilitate charge separation and improve the overall quantum yield of the photocatalytic process.

  • Enhanced Stability: The robust C-F bonds increase the chemical and thermal stability of the molecule, leading to a more durable and reusable photocatalyst.[13]

  • Nanostructuring: Fabricating TFPP into well-defined nanostructures (e.g., spheres, rods, sheets) via methods like self-assembly or reprecipitation is crucial.[4] Nanostructuring increases the surface area, providing more active sites for catalysis, and can improve light-harvesting properties and the separation of photogenerated charge carriers, which is a key limiting factor in photocatalytic efficiency.[4][7]

Synthesis and Characterization

Protocol: Synthesis of TFPP Nanostructures via Reprecipitation

The reprecipitation method is a facile and effective bottom-up approach to fabricate organic nanostructures. It relies on solvent exchange to induce the self-assembly and precipitation of molecules into a controlled morphology.

Materials:

  • This compound (TFPP)

  • Tetrahydrofuran (THF), analytical grade

  • Deionized (DI) water

Procedure:

  • Stock Solution Preparation: Prepare a 0.5 mM stock solution of TFPP in THF. Ensure the TFPP is fully dissolved using sonication if necessary.

  • Injection: Vigorously stir 10 mL of DI water in a 20 mL vial. Using a micropipette, rapidly inject 100 µL of the TFPP/THF stock solution into the center of the vortexing DI water.

  • Aging: A color change should be immediately visible as the hydrophobic TFPP molecules aggregate in the aqueous environment. Allow the solution to stir for an additional 30 minutes at room temperature for the nanostructures to stabilize.

  • Isolation (Optional): The resulting colloidal suspension of TFPP nanostructures can often be used directly. For applications requiring a dried powder, the nanostructures can be isolated by centrifugation, washed with DI water to remove residual THF, and then dried under vacuum.

Causality Behind the Method: THF is a "good" solvent for TFPP, while water is a "poor" or "non-solvent". The rapid injection of the THF solution into the large volume of water creates a state of high supersaturation. This forces the TFPP molecules to aggregate through π-π stacking and hydrophobic interactions to minimize their contact with water, leading to the formation of nanostructures.[4] The final morphology (e.g., spheres, rods) can be influenced by factors such as solvent choice, concentration, injection rate, and temperature.

Essential Characterization Techniques

Validating the synthesis and understanding the properties of the TFPP nanostructures is critical. The following table summarizes the key techniques and their purpose.

Characterization TechniquePurpose and Information Gained
Scanning Electron Microscopy (SEM) Provides information on the morphology, size, and surface features of the nanostructures.[14]
Transmission Electron Microscopy (TEM) Offers higher resolution imaging of the nanostructure morphology and can reveal internal structure and crystallinity.[15][16]
UV-Visible (UV-Vis) Spectroscopy Confirms the formation of aggregates by observing shifts in the Soret and Q-bands of the porphyrin spectrum compared to the monomer in solution.[17]
X-Ray Diffraction (XRD) Determines the crystalline nature and packing arrangement of the TFPP molecules within the nanostructures.[18]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter and size distribution of the nanostructures in colloidal suspension.[17]
Brunauer-Emmett-Teller (BET) Analysis Determines the specific surface area and porosity of the nanostructured material, which are crucial for catalytic activity.[17]

Mechanism of Photocatalytic Degradation

The photocatalytic activity of TFPP nanostructures is a multi-step process initiated by light absorption. The overall goal is the generation of ROS to degrade pollutants.

Photocatalysis_Mechanism Mechanism of Pollutant Degradation by TFPP Nanostructures cluster_0 TFPP Nanostructure cluster_1 Redox Reactions in Water cluster_2 Pollutant Mineralization VB Valence Band (VB) (Ground State, S0) CB Conduction Band (CB) (Excited State, S1) h h⁺ e e⁻ H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_neg OH⁻ O2 O₂ O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Pollutant Organic Pollutant OH_rad->Pollutant 3. Attack by ROS O2_rad->Pollutant Intermediates Degradation Intermediates Pollutant->Intermediates EndProducts CO₂ + H₂O (Mineralization) Intermediates->EndProducts Light Visible Light (hν) Light->VB 1. Light Absorption e->O2 2b. Reduction h->H2O 2a. Oxidation Experimental_Workflow Experimental Workflow for Photocatalytic Degradation start Start prep_solution 1. Prepare Pollutant Solution (e.g., 10 mg/L Rhodamine B) start->prep_solution add_catalyst 2. Add TFPP Nanocatalyst (e.g., 10 mg into 200 mL solution) prep_solution->add_catalyst dark 3. Dark Adsorption (Stir for 30-60 min) Establish Adsorption-Desorption Equilibrium add_catalyst->dark sample_t0 4. Take t=0 Sample (Post-adsorption baseline) dark->sample_t0 irradiate 5. Begin Visible Light Irradiation (e.g., Xenon lamp with UV cut-off filter) sample_t0->irradiate sampling 6. Collect Aliquots (At regular time intervals, e.g., 15, 30, 60, 90 min) irradiate->sampling sampling->irradiate Continue Irradiation centrifuge 7. Centrifuge Samples (To remove catalyst particles) sampling->centrifuge analyze 8. Analyze Supernatant (UV-Vis Spectrophotometry) centrifuge->analyze plot 9. Plot Data (C/C₀ vs. Time) analyze->plot end End plot->end

Caption: A step-by-step workflow for a typical photodegradation experiment.

Materials and Reagents
  • Synthesized TFPP nanostructures

  • Model pollutant (e.g., Rhodamine B, Methylene Orange, 4-Nitrophenol) [19][20]* Deionized (DI) water

  • Photoreactor equipped with a visible light source (e.g., 300-500W Xenon lamp) and a cooling system. A UV cut-off filter (λ > 420 nm) is essential to ensure catalysis is driven by visible light.

  • Magnetic stirrer and stir bars

  • Glass beaker or reaction vessel

  • Micropipettes and centrifuge tubes

  • Centrifuge

  • UV-Vis Spectrophotometer

Step-by-Step Experimental Protocol
  • Catalyst Suspension: Disperse a specific amount of the TFPP nanostructure catalyst (e.g., 10 mg) into a defined volume of the pollutant solution (e.g., 200 mL of 15 mg/L Acide Orange 7 solution). [17]This creates a catalyst loading of 50 mg/L.

  • Dark Adsorption: Stir the suspension in complete darkness for 30-60 minutes. [17]This step is crucial to reach an adsorption-desorption equilibrium, ensuring that any initial decrease in pollutant concentration is due to physical adsorption onto the catalyst surface and not photocatalysis.

  • Establish Baseline (C₀): After the dark phase, take the first aliquot of the suspension (e.g., 3 mL). Centrifuge it at high speed (e.g., 10,000 rpm for 10 min) to separate the catalyst particles. The concentration of the supernatant, measured by the UV-Vis spectrophotometer at the pollutant's λ_max, serves as the initial concentration (C₀) for the photocatalytic reaction. [17]4. Initiate Photocatalysis: Turn on the visible light source to begin irradiating the suspension while maintaining constant stirring. [21]Start a timer.

  • Monitor Degradation: At regular intervals (e.g., 15, 30, 45, 60, 90 minutes), withdraw aliquots of the suspension. [17]Immediately centrifuge each sample to remove the catalyst and stop the photoreaction.

  • Analyze Samples: Measure the absorbance of the supernatant from each time point using the UV-Vis spectrophotometer.

  • Control Experiments: To validate the results, it is essential to run control experiments:

    • Photolysis: Irradiate the pollutant solution without any catalyst to check for self-degradation under light.

    • Adsorption: Stir the pollutant solution with the catalyst in the dark for the entire experiment duration to quantify removal by adsorption alone.

Data Analysis

The degradation efficiency can be calculated using the following equation: Degradation Efficiency (%) = [(C₀ - C_t) / C₀] x 100 Where C₀ is the initial concentration after dark adsorption, and C_t is the concentration at time 't'.

The results are typically presented as a plot of C_t/C₀ versus time. The reaction kinetics can often be modeled using a pseudo-first-order rate equation: ln(C₀ / C_t) = k_app * t Where k_app is the apparent rate constant. A plot of ln(C₀/C_t) versus time should yield a straight line whose slope is k_app.

Key Parameters Influencing Degradation Efficiency

The success of the photocatalytic process is sensitive to several experimental variables. Optimizing these parameters is key to achieving maximum degradation efficiency.

ParameterEffect on Degradation and RationaleTypical Range
Catalyst Loading Efficiency increases with loading up to an optimal point. Beyond this, light scattering and particle agglomeration can reduce light penetration and decrease efficiency. [1]10 - 100 mg/L
Pollutant Concentration At low concentrations, the rate increases with concentration. At high concentrations, the catalyst surface becomes saturated, and the reaction rate may plateau or decrease due to the inner filter effect. [1]5 - 50 mg/L
pH of Solution pH affects the surface charge of the catalyst and the speciation of the pollutant molecule, influencing adsorption and the generation of ROS. [17]The optimal pH is system-dependent and must be determined experimentally.pH 2 - 12
Light Intensity The rate of degradation generally increases with light intensity as more photons are available to generate electron-hole pairs. However, at very high intensities, the rate can become mass-transfer limited. [22]System-dependent

Conclusion and Outlook

TFPP nanostructures represent a highly promising class of materials for environmental remediation. Their strong visible-light absorption, enhanced charge separation properties, and chemical stability make them potent photocatalysts for degrading a wide range of organic pollutants. [4][20]The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of these materials. Future research should focus on immobilizing these nanostructures onto solid supports to improve recyclability and facilitate their use in continuous-flow reactor systems, paving the way for large-scale water treatment applications. [19][23]

References

  • Porphyrin-Based Nanomaterials for the Photocatalytic Remediation of Wastewater: Recent Advances and Perspectives. (n.d.). PMC.
  • Recent applications of porphyrins as photocatalysts in organic synthesis: batch and continuous flow approaches. (n.d.). PMC.
  • Porphyrin-based nanomaterials and their applications for photocatalysis. (2024, November 23). University of Canterbury.
  • Porphyrin–Nanocarbon Complexes to Control the Photodegradation of Rhodamine. (2022, November 1). ACS Omega.
  • Porphyrin-based nanoporous materials for photocatalytic applications. (2024, August 21). AIP Publishing.
  • Sn(IV)-Porphyrin-Based Nanostructures Featuring Pd(II)
  • Porphyrin-Conjugated Hybrid Nanomaterials for Photocatalytic Wastewater Remedi
  • Morphology–Coordination Coupling of Fe–TCPP and g-C3N4 Nanotubes for Enhanced ROS Generation and Visible-Light Photoc
  • Photocatalytic Degradation of Organic Pollutants: The Case of Conductive Polymer Supported Titanium Dioxide (TiO 2 ) Nanoparticles: A Review. (2021, April 7). Science Publishing Group.
  • Photocatalytic organic pollutants degradation in metal–organic frameworks. (2015, August 20). Royal Society of Chemistry.
  • Design and Synthesis of Phthalocyanine-Sensitized Titanium Dioxide Photocatalysts: A Dual-P
  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2019, December 12). Frontiers.
  • Characterization of Nanoparticle Films and Structures Produced by Hypersonic Plasma Particle Deposition. (n.d.). DTIC.
  • Advances in photocatalytic degradation of organic pollutants in wastew
  • Photocatalytic VOCs Degradation Efficiency of Polypropylene Membranes by Incorporation of TiO 2 Nanoparticles. (n.d.). MDPI.
  • A review of the photocatalytic degradation of organic pollutants in water by modified TiO2. (2023, September 15). IWA Publishing.
  • Fabrication of FeTCPP@CNNS for Efficient Photocatalytic Performance of p-Nitrophenol under Visible Light. (2023, April 12). MDPI.
  • An Up-to-Date Review on the Remediation of Dyes and Phenolic Compounds from Wastewaters Using Enzymes Immobilized on Emerging and Nanostructured Materials: Promises and Challenges. (2023, July 25). MDPI.
  • Porphyrin-Based Nanostructures for Photocatalytic Applications. (2016, March 22). Semantic Scholar.
  • Photocatalytic Degradation of Plastic Waste: Recent Progress and Future Perspectives. (2024, July 16). Scientific Research Publishing.
  • Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products. (2023, February 9). Semantic Scholar.
  • Morphology, Properties and Reactivity of Nanostructures. (2020, May 7).
  • Degradation of environment pollutant dyes using phytosynthesized metal nanocatalysts. (2015, January 25). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

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Application Note: High-Selectivity Electrochemical CO2 Reduction using Cobalt-TFPP Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing Cobalt(II) meso-tetrakis(pentafluorophenyl)porphyrin (Co-TFPP) as a high-efficiency electrocatalyst for the reduction of Carbon Dioxide (CO2) to Carbon Monoxide (CO).

While Cobalt tetraphenylporphyrin (Co-TPP) has historically served as a model catalyst, it suffers from high overpotentials and oxidative degradation. The Co-TFPP variant incorporates electron-withdrawing pentafluorophenyl groups. This structural modification shifts the metal center's reduction potential positively (making it easier to access the active Co(0) state) and stabilizes the ligand against hydrogenation, significantly enhancing durability and Faradaic Efficiency (FE).

This guide is structured for researchers requiring a standardized, reproducible workflow for immobilizing this molecular catalyst onto conductive supports (Carbon Nanotubes/Gas Diffusion Layers) for aqueous electrochemistry.

Part 1: The Molecular Engine (Mechanism & Theory)

The catalytic activity of Co-TFPP relies on the accessibility of the Co(0) oxidation state, which acts as the nucleophile attacking the electrophilic carbon in CO2.

The Fluorine Effect

The distinct advantage of Co-TFPP over Co-TPP lies in the inductive effect of the fluorine atoms.

  • Anodic Shift: The electron-withdrawing nature of the

    
     meso-substituents stabilizes the reduced states of the cobalt center. This shifts the 
    
    
    
    and
    
    
    redox couples to more positive potentials, reducing the thermodynamic energy penalty (overpotential) required to drive the reaction.
  • Selectivity: By tuning the electron density at the metal center, Co-TFPP suppresses the competing Hydrogen Evolution Reaction (HER) in favor of CO2 binding.

Catalytic Cycle Visualization

The following diagram illustrates the accepted mechanistic pathway. Note the critical role of the Co(0) species and the proton-coupled electron transfer (PCET) steps.

CoTFPP_Mechanism cluster_legend Key Interactions Co_II Co(II)-TFPP (Resting State) Co_I [Co(I)-TFPP]⁻ Co_II->Co_I + e⁻ Co_0 [Co(0)-TFPP]²⁻ (Active Species) Co_I->Co_0 + e⁻ Adduct [Co(II)-TFPP-CO₂]²⁻ (Adduct Formation) Co_0->Adduct + CO₂ Intermediate [Co(II)-TFPP-COOH]⁻ (Protonation) Adduct->Intermediate + H⁺ (from H₂O/HCO₃⁻) Release Co(II)-TFPP + CO + H₂O (Product Release) Intermediate->Release + H⁺ + e⁻ Release->Co_II Cycle Resets Note1 F-substituents stabilize Co(0) state

Figure 1: Catalytic cycle of Co-TFPP. The active Co(0) species is generated via two single-electron transfers, enabling nucleophilic attack on CO2.

Part 2: Experimental Protocols

Protocol A: Catalyst Ink Preparation & Electrode Fabrication

Objective: Create a heterogeneous "hybrid" electrode by immobilizing Co-TFPP onto Multi-Walled Carbon Nanotubes (MWCNTs) via


-

stacking, then depositing onto a Gas Diffusion Layer (GDL).

Reagents:

  • Co-TFPP (Commercial grade or synthesized via Adler-Longo method).

  • Multi-Walled Carbon Nanotubes (MWCNTs) - >95% purity, OD 10-20 nm.

  • Nafion Solution (5 wt% in lower aliphatic alcohols).

  • Solvent: Ethanol (Absolute) or DMF (Dimethylformamide).

  • Substrate: Carbon Paper (Sigracet 29BC or Toray TGP-H-060).

Step-by-Step Procedure:

  • Support Pre-treatment:

    • Acid-treat MWCNTs (reflux in 3M

      
       for 4h) to remove amorphous carbon and metal impurities. Wash until neutral pH and dry. Rationale: Increases hydrophilicity and removes contaminants that cause background HER.
      
  • Ink Formulation (Standard Loading):

    • Mix 5 mg MWCNTs and 1 mg Co-TFPP in 4 mL Ethanol.

    • Note: If solubility is poor, use 1 mL DMF + 3 mL Ethanol.

    • Add 40

      
      L  Nafion solution (binder).
      
  • Dispersion:

    • Sonicate the mixture in a bath sonicator for 30-45 minutes . The ink must be a homogeneous black suspension with no visible particulates.

  • Deposition (Drop-Casting):

    • Cut Carbon Paper to

      
       cm geometry.
      
    • Drop-cast 100

      
      L  of ink onto a defined 
      
      
      
      cm area (
      
      
      ).
    • Dry under an IR lamp or in a vacuum oven at 60°C for 20 minutes.

    • Final Loading: ~0.25 mg/cm² (Catalyst + Support).

Protocol B: Electrochemical Cell Setup (H-Cell)

Objective: Establish a controlled environment for CO2RR quantification.

Equipment:

  • Gastight H-type electrolytic cell (two compartments).

  • Membrane: Nafion 117 (proton exchange) or Selemion (anion exchange) - Nafion 117 is standard for acidic/neutral aqueous work.

  • Potentiostat (e.g., Biologic, Autolab).

Setup Steps:

  • Membrane Activation: Boil Nafion 117 in 3%

    
    , then 0.5M 
    
    
    
    , then DI water (1 hr each).
  • Electrolyte: Prepare 0.1 M

    
     (Potassium Bicarbonate).
    
    • Crucial Step: Purge electrolyte with high-purity

      
       (99.999%) for 30 minutes before starting. The pH should stabilize at ~6.8.
      
  • Electrode Configuration:

    • Working Electrode (WE): Co-TFPP/MWCNT on Carbon Paper.

    • Counter Electrode (CE): Platinum Wire or Mesh (isolated in the anode chamber).

    • Reference Electrode (RE): Ag/AgCl (3M KCl).

  • Calibration: Convert all potentials to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation:

    
    
    
Protocol C: Product Analysis & Quantification

Objective: Measure Faradaic Efficiency (FE) for CO production.

Workflow Diagram:

Workflow cluster_setup Electrolysis cluster_analysis Quantification Cell H-Cell (CO₂ Saturation) Potentiostat Potentiostat (Chronoamperometry) Cell->Potentiostat Current (I) GC Gas Chromatography (TCD/FID) Cell->GC Gas Outlet (CO, H₂, CO₂) Data Peak Integration Potentiostat->Data Total Charge (Q) GC->Data ppm Calculation CO2_In CO₂ Inlet (Flow: 20 sccm) CO2_In->Cell

Figure 2: Experimental workflow for online gas analysis. Continuous CO2 flow carries products to the GC sampling loop.

Calculation of Faradaic Efficiency (FE): FE represents the percentage of electrons transferred that resulted in the desired product (CO).



ParameterDescriptionStandard Value
n Electrons per molecule (CO)2
F Faraday Constant96,485 C/mol
v Gas Flow RateMeasured at outlet (L/s)
C_ppm Concentration of COFrom GC calibration curve
I Total CurrentAmperes (A)
P Pressure101,325 Pa (1 atm)
T Temperature298.15 K (25°C)

Protocol:

  • Start Chronoamperometry (CA) at the desired potential (e.g., -0.6 V vs RHE).

  • Allow system to equilibrate for 5 minutes.

  • Trigger GC sampling loop (typically every 15-20 minutes).

  • Quantify

    
     (TCD detector) and 
    
    
    
    (FID detector with methanizer or TCD).

Part 3: Comparative Performance Data

The following table summarizes expected performance metrics for Co-TFPP versus the standard Co-TPP, derived from literature benchmarks.

MetricCo-TPP (Standard)Co-TFPP (Fluorinated)Impact of Fluorination
Onset Potential ~ -0.65 V vs RHE~ -0.50 V vs RHEPositive Shift (+150 mV) : Lower energy cost.
Peak FE (CO) 70 - 85%90 - 98% Selectivity: Suppression of HER.
Stability < 5 hours> 12 hoursDurability: Resistance to ligand hydrogenation.
Turnover Freq (TOF) ~ 1.0

~ 3.5

Kinetics: Faster electron transfer.

Part 4: Troubleshooting & Optimization (Expert Insights)

1. Issue: High Hydrogen Production (Low FE for CO)

  • Cause: Catalyst delamination or insufficient CO2 saturation.

  • Fix: Ensure the ink is fully dried. Re-check the CO2 flow rate (too low = proton starvation; too high = turbulence). Verify the pH is near neutral (6.8). If pH > 8, bicarbonate is depleting.

2. Issue: Current Decay over Time

  • Cause: Flooding of the Gas Diffusion Layer (GDL).

  • Fix: Use a GDL with a Microporous Layer (MPL) containing PTFE (e.g., Sigracet 29BC). The hydrophobicity prevents water from blocking gas channels.

3. Issue: Unknown Peaks in CV

  • Cause: Oxygen contamination.

  • Fix: Co-porphyrins bind

    
     aggressively. Ensure the cell is perfectly sealed and the electrolyte is purged for at least 30 mins prior to adding the catalyst-loaded electrode.
    

References

  • Hu, X. et al. (2015). "Cobalt-porphyrin catalyzed electrochemical reduction of carbon dioxide in water."[1][2][3] Nature Communications. (Generalized reference to Hu group's foundational work on Co-porphyrin immobilization).

  • Costentin, C., Robert, M., & Savéant, J. M. (2013). "Catalysis of the electrochemical reduction of carbon dioxide." Chemical Society Reviews.

  • Lin, S. et al. (2015). "Covalent Organic Frameworks Comprising Cobalt Porphyrins for Catalytic CO2 Reduction in Water." Science.

  • Kramer, W. et al. (2022). "CO2 to CO Electroreduction... Using a Co(II) meso-Tetraarylporphyrin." International Journal of Molecular Sciences.

  • ACS Energy Letters. (2024). "A Guideline to Determine Faradaic Efficiency in Electrochemical CO2 Reduction." ACS Publications.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (H₂TPPF₂₀)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (H₂TPPF₂₀). This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of this versatile synthetic porphyrin. Here, we will delve into the nuances of the synthesis, troubleshoot common issues, and provide a detailed, field-proven protocol. Our approach is grounded in a deep understanding of the reaction mechanisms, ensuring that you not only follow the steps but also comprehend the chemistry at play.

Introduction: The Challenge and Importance of H₂TPPF₂₀

This compound, often abbreviated as H₂TPPF₂₀, is a crucial building block in a multitude of advanced applications, from catalysis and materials science to its use as a photosensitizer in photodynamic therapy.[1] Its unique electronic properties, stemming from the strongly electron-withdrawing pentafluorophenyl groups, make it a highly sought-after molecule. However, the very features that make H₂TPPF₂₀ so valuable also present challenges in its synthesis, often leading to frustratingly low yields and difficult purifications.

This guide will primarily focus on the Lindsey synthesis , a two-step, one-flask methodology that generally offers higher yields and milder reaction conditions compared to the older Adler-Longo method, especially for aldehydes bearing electron-withdrawing substituents.[2][3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of H₂TPPF₂₀.

Q1: My reaction mixture turned dark and viscous, and my final yield is very low. What went wrong?

This is a classic sign of significant byproduct formation, primarily due to the polymerization of pyrrole.[4] Here are the likely culprits and how to address them:

  • Cause 1: Incorrect Acid Catalyst Concentration. The acid catalyst is crucial for the condensation of pyrrole and pentafluorobenzaldehyde to form the porphyrinogen intermediate. However, too high a concentration of acid will aggressively protonate pyrrole, leading to its self-polymerization.

    • Solution: Carefully control the stoichiometry of your acid catalyst. For the Lindsey synthesis, trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O) are commonly used. Start with the recommended catalytic amount and consider a titration experiment to find the optimal concentration for your specific reaction scale and reagent purity. Studies have shown that finding the optimal catalyst concentration is key to maximizing reaction rates and minimizing side reactions.[5][6]

  • Cause 2: Presence of Water. Water can interfere with the acid-catalyzed condensation and promote the formation of unwanted side products.

    • Solution: Ensure all your glassware is thoroughly dried, and use anhydrous solvents. Distilling your solvent (e.g., dichloromethane) prior to use is highly recommended.

  • Cause 3: High Reaction Temperature during Condensation. While a slightly elevated temperature can sometimes increase the rate of porphyrinogen formation, excessive heat will accelerate pyrrole polymerization.

    • Solution: The condensation step of the Lindsey synthesis is typically carried out at room temperature.[4] If you are experiencing issues with polymerization, consider running the reaction at a lower temperature.

Q2: My final product is a mixture of compounds, and I'm having trouble isolating the pure H₂TPPF₂₀. How can I improve my purification?

Purification is often the most challenging step in porphyrin synthesis. The crude product is typically a mixture of the desired porphyrin, unreacted starting materials, the porphyrinogen intermediate, and various oligomeric byproducts.

  • Purification Strategy: Column chromatography is the most effective method for purifying H₂TPPF₂₀.

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A non-polar/polar solvent system is typically used. A good starting point is a hexane/dichloromethane or hexane/ethyl acetate gradient.[7] For H₂TPPF₂₀, which is relatively non-polar, you will likely start with a high percentage of hexane and gradually increase the polarity.

    • Monitoring: Thin-layer chromatography (TCC) is your best friend. The desired H₂TPPF₂₀ will appear as a distinct purple spot. The porphyrinogen intermediate is colorless and will likely be less polar. Oligomeric byproducts often appear as a streak or a series of closely spaced spots near the baseline.

  • Pro-Tip for Stubborn Impurities: If you are still struggling with purification, consider a filtration through a plug of basic alumina before your main silica gel column. This can help to remove some of the more polar, acidic byproducts.

Q3: I see a faint purple color after the condensation step, but the yield after oxidation is still low. What is happening?

This suggests that the porphyrinogen is forming, but the oxidation to the final porphyrin is inefficient.

  • Cause 1: Inefficient Oxidant. The choice and amount of oxidant are critical. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranil are the most common oxidants used in the Lindsey synthesis.[3] DDQ is generally considered more potent.

    • Solution: Ensure you are using a sufficient stoichiometric amount of the oxidant. It is often beneficial to use a slight excess. Also, ensure your oxidant is of high purity, as degradation can reduce its effectiveness.

  • Cause 2: Incomplete Reaction with the Oxidant. The oxidation of the porphyrinogen is not always instantaneous.

    • Solution: Allow sufficient time for the oxidation to go to completion. This can range from a few hours to overnight. Monitoring the reaction by UV-Vis spectroscopy can be very helpful. You should see the disappearance of the porphyrinogen absorbance and the appearance of the characteristic Soret band of the porphyrin around 418 nm and Q-bands in the 500-700 nm region.

Q4: How do I know if I have successfully synthesized H₂TPPF₂₀?

Characterization is key to confirming the identity and purity of your product.

  • UV-Vis Spectroscopy: This is the quickest and most straightforward method. In a suitable solvent like dichloromethane or chloroform, H₂TPPF₂₀ exhibits a very intense Soret band at approximately 418 nm and four weaker Q-bands between 500 and 700 nm.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is also very informative. You should observe a singlet for the eight β-pyrrolic protons at around 8.9 ppm and a singlet for the two inner N-H protons at around -2.8 ppm.[7] The integration of these peaks should be in a 4:1 ratio.

  • Mass Spectrometry: This will confirm the molecular weight of your compound (C₄₄H₁₀F₂₀N₄, MW: 974.55 g/mol ).

A Field-Proven Experimental Protocol for H₂TPPF₂₀ Synthesis (Lindsey Method)

This protocol is optimized for a laboratory scale synthesis and incorporates best practices to maximize yield and purity.

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMoles
Pentafluorobenzaldehyde196.062.50 g12.75 mmol
Pyrrole (freshly distilled)67.090.89 mL (1.0 g)14.90 mmol
Dichloromethane (DCM), anhydrous-600 mL-
Trifluoroacetic acid (TFA)114.020.45 mL5.85 mmol
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.013.20 g14.09 mmol
Step-by-Step Methodology

Part 1: Condensation to Porphyrinogen

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 600 mL of anhydrous dichloromethane.

  • Purge with Nitrogen: Bubble dry nitrogen gas through the solvent for at least 15 minutes to remove dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the condensation step.

  • Add Reactants: To the stirred solvent, add 2.50 g of pentafluorobenzaldehyde and 0.89 mL of freshly distilled pyrrole.

  • Initiate Condensation: Slowly add a solution of 0.45 mL of trifluoroacetic acid in 50 mL of anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes. The reaction is typically performed at room temperature. The solution will gradually darken.

  • Reaction Time: Stir the reaction mixture under a nitrogen atmosphere at room temperature for at least 4 hours. It is crucial to protect the reaction from light by wrapping the flask in aluminum foil, as the porphyrinogen is light-sensitive.

Part 2: Oxidation to Porphyrin

  • Introduce Oxidant: After the condensation period, remove the nitrogen inlet and add 3.20 g of DDQ to the reaction mixture in one portion.

  • Aerate: Bubble compressed air through the solution for 15-20 minutes to ensure an oxygen-rich environment for the oxidation.

  • Oxidation Time: Stir the reaction mixture, now open to the atmosphere and exposed to light, for an additional 4 hours to overnight. The solution should turn a deep purple color.

Part 3: Work-up and Purification

  • Quench: Add approximately 10 mL of triethylamine to neutralize the acid catalyst.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Prepare a silica gel column (a good starting point is a 5 cm diameter column with 20 cm of silica).

    • Load the crude product onto the column.

    • Elute with a gradient of hexane and dichloromethane, starting with 100% hexane and gradually increasing the proportion of dichloromethane.

    • Collect the fast-moving purple band, which is the desired H₂TPPF₂₀.

    • Monitor the fractions by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting purple solid under vacuum to obtain the final product.

Expected Yield and Purity

Following this protocol, a yield of 20-30% of pure H₂TPPF₂₀ can be expected. The purity should be >95% as determined by HPLC and NMR.

Visualizing the Workflow

The following diagram illustrates the key stages and decision points in the synthesis and purification of H₂TPPF₂₀.

H2TPPF20_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_troubleshooting Troubleshooting start Start reactants 1. Add Pyrrole & Aldehyde to Anhydrous DCM start->reactants catalyst 2. Add TFA Catalyst (Room Temp, N2, Dark) reactants->catalyst condensation 3. Porphyrinogen Formation (Monitor by TLC) catalyst->condensation oxidant 4. Add DDQ Oxidant condensation->oxidant low_yield Low Yield? condensation->low_yield oxidation 5. Oxidation to Porphyrin (Air, Light) oxidant->oxidation workup 6. Quench & Evaporate oxidation->workup Crude Product chromatography 7. Silica Gel Chromatography (Hexane/DCM Gradient) workup->chromatography analysis 8. Characterization (UV-Vis, NMR, MS) chromatography->analysis product Pure H2TPPF20 analysis->product polymerization Check for Polymerization (Viscous, Dark Mixture) low_yield->polymerization Yes incomplete_ox Incomplete Oxidation? (Pale Purple Color) low_yield->incomplete_ox No

Caption: Workflow for the synthesis and purification of H₂TPPF₂₀.

Conclusion

The synthesis of this compound is a rewarding endeavor that opens the door to a wide range of scientific exploration. While it presents its challenges, a systematic approach grounded in a solid understanding of the underlying chemistry can lead to consistent and high-yielding results. This guide has provided a comprehensive overview of the key aspects of the synthesis, from troubleshooting common pitfalls to a detailed experimental protocol. By carefully controlling your reaction parameters and employing rigorous purification techniques, you will be well-equipped to successfully synthesize this valuable and versatile molecule.

References

  • Foletto, P., Correa, F., Dornelles, L., Iglesias, B. A., da Silveira, C. H., Nogara, P. A., ... & Rodrigues, O. E. D. (2018). A New Protocol for the Synthesis of New Thioaryl-Porphyrins Derived from this compound: Photophysical Evaluation and DNA-Binding Interactive Studies. Molecules, 23(10), 2582. [Link]

  • Chem-Station. (2015, November 5). Rothemund-Lindsey Porphyrin Synthesis. Chem-Station Int. Ed. [Link]

  • Sharif, M. A., & Kumar, A. (2020). Review on synthetic advances in porphyrins and metalloporphyrins. International Journal of Chemical Studies, 8(3), 10-18. [Link]

  • Porphyrin.com. (n.d.). 5,10,15,20-Tetrakis-(2,3,4,5,6-pentafluorophenyl)-porphine-Pd(II). [Link]

  • Rábai, J., Nemes, A., Jalsovszky, I., & Szabó, D. (2016). Facile preparation of pure 5,10,15,20-tetrakis(perfluoroalkyl)porphyrins. Fluorine Notes, 1(104), 3-4. [Link]

  • Ageeva, T. A., Berezin, B. D., Berezin, M. B., & V'yugin, A. I. (2013). Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-porphyrins Synthesis. Macroheterocycles, 6(1), 63-66. [Link]

  • Mori, S., Itoh, T., & Itoh, T. (2014). Porphyrin synthesis using Adler method in acidic ionic liquids. RSC Advances, 4(54), 28435-28438. [Link]

  • Anderson, H. L. (2009). Synthesis of Anthracene-Fused Porphyrins. University of Oxford. [Link]

  • Mironov, A. F. (2022). Main Strategies for the Synthesis of meso-Arylporphyrins. Molecules, 27(11), 3568. [Link]

  • Giovannetti, R. (2012). Synthesis of 5,10,15,20-tetraphenyl porphyrin. In The Use of Spectrophotometry UV-Vis for the Study of Porphyrins. IntechOpen. [Link]

  • Pantoș, G. D., & Clayden, J. (2023). 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation. Chemistry–A European Journal, 29(55), e202301410. [Link]

  • O'uchi, H., & Uno, H. (2023). Tuning Catalytic Activity with Steric and Electron-Withdrawing Effects of Porphyrin Substituent. Catalysis Science & Technology, 13(16), 4875-4883. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

  • PureSynth. (n.d.). 5101520-Tetrakis(Pentafluorophenyl)Porphyrin 95.0%(HPLC). [Link]

  • Iglesias, B. A., & Rodrigues, O. E. D. (2023). Porphyrin-Based Compounds: Synthesis and Application. Molecules, 28(22), 7594. [Link]

  • Otandi, J. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry, 3(2), 1-11. [Link]

  • Kumar, S., Kumar, A., & Kumar, A. (2022). Improved synthetic route via modified Lindsey method for H2TPhPP. Polyhedron, 221, 115865. [Link]

  • Edwards, J. K., & Hutchings, G. J. (2014). Effect of acid pre-treatment on AuPd/SiO2 catalysts for the direct synthesis of hydrogen peroxide. Catalysis Science & Technology, 4(11), 3847-3854. [Link]

  • Porphyrin.com. (n.d.). 5,10,15,20-Tetrakis-(2,3,4,5,6-pentafluorophenyl)-porphine-Pt(II). [Link]

  • El-hiti, G. A., & Smith, K. (2020). Synthesis and characterization of 5, 10, 15, 20-Tetrakis (4-Tolyl)Porphyrin and its Tin and Cobalt complexes. Sciforum. [Link]

  • Cavalcante, R. M., & da Silva, F. C. (2020). This compound: a versatile platform to novel porphyrinic materials. Journal of Porphyrins and Phthalocyanines, 24(08n09), 927-947. [Link]

  • Pantoș, G. D., & Clayden, J. (2023). 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation. Chemistry–A European Journal, 29(55), e202301410. [Link]

  • Suslick, K. S., & Chen, C. T. (1998). Synthesis and Crystal Structure of 5,10,15,20-Tetrakis(3,5-dinitrophenyl)porphyrin. Journal of the Chemical Society, Perkin Transactions 2, (1), 109-112. [Link]

  • Siregar, P., & Lubis, M. (2020). The effect of reactant molar ratio to the conversion of palm fatty acid distillate into biodiesel using H2SO4 and para-toluene sulfonic acid catalysts. In IOP Conference Series: Materials Science and Engineering (Vol. 725, No. 1, p. 012001). IOP Publishing. [Link]

  • Lertsathitphaisan, P., & Chulalaksananukul, W. (2024). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. Energies, 17(1), 150. [Link]

  • Chen, K. H., & Chen, Y. H. (2021). Two-Stage Biodiesel Synthesis from Used Cooking Oil with a High Acid Value via an Ultrasound-Assisted Method. Energies, 14(12), 3703. [Link]

Sources

Purification strategies for removing tar from TFPP reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Tetrafluoropyridyl (TFPP) chemistry. This guide is designed to provide practical, field-proven strategies for tackling one of the most common and frustrating challenges in organic synthesis: the removal of tarry byproducts from your reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to rescue your target compounds and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of tar and preventative strategies. Understanding your enemy is the first step to defeating it.

Q1: What exactly is "tar" in the context of a TFPP reaction?

Tar is not a single, well-defined compound but rather a complex, high-molecular-weight mixture of byproducts.[1][2] Its exact composition is reaction-dependent, but it generally consists of:

  • Polymeric Materials: Oligomers or polymers formed from the decomposition or side-reactions of starting materials, reagents, or the desired product.

  • Poly-aromatic Hydrocarbons (PAHs): Complex aromatic structures that are often highly colored and possess low solubility in common solvents.[1][3]

  • Degradation Products: A heterogeneous mix of molecules resulting from thermal or chemical breakdown of sensitive functional groups in your reaction.

These components collectively result in the characteristic sticky, viscous, and often intensely colored nature of tar, which complicates standard purification techniques.

Q2: Why is tar so difficult to remove using standard methods?

The difficulty arises from the physical and chemical properties of the tarry mixture:

  • Wide Polarity Range: Tar contains a broad spectrum of compounds, meaning it doesn't have a single, predictable solubility profile. This is why it often fails to fully dissolve in one solvent or fully precipitate from another.

  • Amorphous Nature: Unlike your crystalline product, tar is amorphous and oily, preventing effective purification by simple recrystallization. It often "oils out" of solution, trapping the desired product.[4]

  • Streaking in Chromatography: The diverse components of tar can stick irreversibly to silica gel or streak throughout the entire column run, co-eluting with and contaminating every fraction.

Q3: Can I prevent tar formation in the first place?

Prevention is always the best strategy. While some reactions are inherently "messy," you can significantly minimize tar formation by carefully controlling reaction parameters:

  • Temperature Control: Many tar-forming reactions are highly temperature-dependent.[5] Running your reaction at the lowest effective temperature and ensuring even heating can prevent thermal decomposition.

  • Order of Addition: Adding a highly reactive reagent slowly to the substrate solution (rather than the other way around) can maintain a low instantaneous concentration of the reagent, minimizing side reactions.

  • Inert Atmosphere: If your substrates or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical.

  • Solvent Choice: Ensure your solvent is dry and appropriate for the reaction. Protic or wet solvents can interfere with many common organic reactions, leading to byproduct formation.

Troubleshooting Guide: From Tarry Mess to Pure Compound

This guide provides a systematic, problem-oriented approach. Identify the scenario that best describes your purification challenge and follow the recommended workflow.

Initial Assessment Workflow

Before attempting any large-scale purification, it is critical to assess the situation. This decision tree will guide you to the most appropriate starting strategy.

G start Crude Reaction Mixture q1 What is the physical state of your crude product? start->q1 solid Discolored / Impure Solid q1->solid Mostly Solid oil Sticky / Tarry Oil q1->oil Mostly Liquid / Oil emulsion Inseparable Mixture / Emulsion q1->emulsion Neither / Emulsion strat1 Strategy 1: Recrystallization & Adsorption solid->strat1 strat2 Strategy 2: Extraction & Adsorption oil->strat2 strat3 Strategy 3: Phase Separation & Scavengers emulsion->strat3

Caption: Decision tree for selecting an initial purification strategy.

Scenario 1: Your product is a discolored, impure solid.

This is the most straightforward scenario. The goal is to dissolve your product while leaving behind insoluble tar components or removing soluble colored impurities.

Strategy: Recrystallization with Activated Carbon Treatment

Recrystallization is a powerful technique that purifies compounds based on differences in solubility.[6][7] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound preferentially crystallizes, leaving impurities in the solution (mother liquor).[4]

Protocol 1: Purification via Recrystallization and Carbon Treatment
  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves your impure solid when hot but in which the solid is poorly soluble when cold.[8][9] This is the most critical step.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves. Using the absolute minimum volume is key to maximizing your recovery.[8]

  • Decolorization: If the solution is colored, add a very small amount (1-2% w/w) of activated carbon to the hot solution.[10] Activated carbon has an extremely high surface area that adsorbs large, flat, aromatic molecules, which are often the source of color.[11]

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the activated carbon and any insoluble gunk. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.[6]

  • Drying: Dry the crystals under vacuum to remove the last traces of solvent.

Scenario 2: Your product is a sticky, intractable tarry oil.

This is a common and challenging situation. The goal is to first separate the product from the bulk of the tar using liquid-liquid extraction before proceeding to finer purification methods.

Strategy: Sequential Liquid-Liquid Extraction and Adsorbent Pass-Through

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[12][13] This allows for the removal of highly polar or ionic impurities.

Protocol 2: Extraction and Adsorption Workflow
  • Dissolution & Extraction: Dissolve the entire crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Transfer this to a separatory funnel.

  • Aqueous Washes:

    • Acid Wash: Wash the organic layer with a dilute acid (e.g., 5% HCl) to remove any basic impurities by converting them into water-soluble salts.[14]

    • Base Wash: Subsequently, wash with a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities.[14]

    • Brine Wash: Finally, wash with a saturated NaCl solution (brine) to remove the bulk of the dissolved water from the organic layer.[14]

  • Drying and Concentration: Drain the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. At this point, your product may still be an oil but should be significantly cleaner.

  • Adsorbent Treatment: If the resulting oil is still dark, dissolve it in a minimal amount of a non-polar solvent (like hexanes or DCM) and add a scoop of an adsorbent.

    • Activated Carbon: Excellent for general color and high-molecular-weight impurity removal.[15][16]

    • Scavenger Resins: If you know the identity of a specific impurity (e.g., an excess amine or acid), a targeted scavenger resin can be highly effective.[17][18][19] These are polymer-supported reagents that irreversibly bind to specific functional groups.[18][20]

  • Filtration: Stir the mixture for 15-30 minutes, then filter it through a plug of silica gel or celite to remove the adsorbent. Wash the plug with fresh solvent.

  • Final Polish: The resulting material should now be clean enough for final purification by column chromatography or crystallization (if it solidifies).

Scenario 3: Your reaction workup resulted in a persistent emulsion or inseparable layers.

Emulsions are stable dispersions of one liquid within another and are often stabilized by tarry materials acting as surfactants.[14] The goal is to disrupt this stable mixture.

Strategy: Breaking the Emulsion and Clarifying the Mixture

Protocol 3: Troubleshooting Emulsions
  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, layers will separate on their own.

  • Add Brine: Add a significant volume of saturated NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, often forcing the separation of the organic layer.[14]

  • Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously. For very stubborn emulsions, gently stirring the emulsion with a glass rod can help coalesce the dispersed droplets.

  • Filtration: As a last resort, drain the entire mixture and filter it through a pad of Celite® (diatomaceous earth). This can physically disrupt the emulsion, allowing the layers to be collected separately from the filtrate.

  • Proceed to Strategy 2: Once the layers are separated, treat the organic layer as described in Scenario 2.

Advanced Purification: Troubleshooting Column Chromatography

If your product is still impure after the initial cleanup, column chromatography is the next step. However, tar can make chromatography very difficult.

Q: My compound is streaking badly on the column and co-eluting with everything. What can I do?

This indicates that some of your impurities have a wide range of polarities or are irreversibly binding to the silica.

Workflow: Optimizing Chromatographic Separation

G start Streaking on TLC/Column q1 Have you performed a pre-column cleanup? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the solvent system optimized? yes1->q2 cleanup Perform Extraction & Adsorption (See Protocol 2) no1->cleanup cleanup->q2 yes2 Yes q2->yes2 no2 No q2->no2 q3 Is silica the right stationary phase? yes2->q3 optimize Adjust solvent polarity. Try adding a modifier (e.g., 1% TEA or AcOH). no2->optimize optimize->q3 yes3 Yes q3->yes3 no3 No q3->no3 final Run optimized column yes3->final alt_phase Consider alternative phases: - Alumina (for basic compounds) - C18/Reverse Phase (for non-polar compounds) no3->alt_phase alt_phase->final

Sources

Technical Support Center: Enhancing the Stability of TFPP Catalysts in Oxidative Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (TFPP) catalysts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of using these catalysts in oxidative environments. The high electronegativity of the fluorine atoms in TFPP catalysts imparts significant resistance to oxidative degradation, making them valuable tools in various chemical transformations.[1][2] However, like all catalysts, their performance can be compromised under harsh oxidative conditions. This guide is designed to help you diagnose and resolve common issues, thereby enhancing the stability and efficiency of your catalytic systems.

I. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Rapid Catalyst Decolorization and Activity Loss

Symptom: The characteristic color of the TFPP catalyst (typically deep purple or green depending on the metal center) fades quickly upon addition of the oxidant, accompanied by a sharp drop in product formation.

Potential Causes:

  • Oxidative Degradation of the Porphyrin Macrocycle: Despite their enhanced stability, the porphyrin ring can be susceptible to attack by highly reactive oxygen species (ROS), leading to irreversible destruction of the catalyst.[3] This is often the primary pathway for catalyst deactivation.[4]

  • Metal Center Leaching: The central metal ion, crucial for catalytic activity, may be leached from the porphyrin core under strongly acidic or highly oxidizing conditions.

  • Self-Oxidation: In some cases, the catalyst may facilitate its own degradation, a process known as self-oxidation, leading to the formation of inactive oxo-dimers.[5]

Troubleshooting Workflow:

A Rapid Decolorization & Activity Loss Observed B Monitor Reaction with UV-Vis Spectroscopy A->B C Q-band intensity decreases rapidly? B->C D Yes: Indicates Macrocycle Degradation C->D Yes E No: Degradation is not the primary issue C->E No F Analyze reaction mixture for leached metal (ICP-MS/AAS) D->F E->F G Significant metal detected? F->G H Yes: Metal Leaching is occurring G->H Yes I No: Leaching is not the main cause G->I No J Consider Catalyst Self-Oxidation I->J

Caption: Workflow for diagnosing catalyst decolorization.

Solutions:

  • Optimize Oxidant Concentration: Titrate the oxidant concentration to find the minimum effective amount required for the desired transformation. Excess oxidant increases the likelihood of catalyst degradation.

  • Control Oxidant Addition Rate: A slow, controlled addition of the oxidant can maintain a low steady-state concentration of reactive oxygen species, minimizing catalyst degradation.

  • Incorporate Axial Ligands: The coordination of axial ligands to the metal center can modulate the electronic properties of the catalyst and sterically hinder the approach of oxidants to the porphyrin ring, thus enhancing stability.[6][7][8]

  • Immobilize the Catalyst: Heterogenization of the TFPP catalyst onto a solid support can prevent the formation of inactive dimers and improve overall stability and recyclability.[5][9][10]

Issue 2: Low Product Yield or Poor Selectivity

Symptom: The reaction produces the desired product in low yields, or a significant amount of side products is formed.

Potential Causes:

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all influence catalyst activity and selectivity.[11]

  • Catalyst Poisoning: Impurities in the reactants, solvent, or from the reaction vessel can act as catalyst poisons, blocking active sites.[12][13][14]

  • Mass Transfer Limitations: In heterogeneous systems, inefficient mixing can limit the diffusion of reactants to the catalyst surface.[11]

Troubleshooting Steps:

  • Verify Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and free from potential inhibitors.

  • Screen Reaction Parameters: Systematically vary the temperature, pressure, and catalyst loading to identify the optimal conditions for your specific reaction.

  • Improve Mass Transfer: For heterogeneous reactions, increase the stirring rate or consider using a different reactor design to enhance mixing.

  • Consider a Co-catalyst: In some cases, the addition of a co-catalyst can improve selectivity by facilitating a specific reaction pathway.

Issue 3: Difficulty in Catalyst Recovery and Reuse

Symptom: When using a homogeneous TFPP catalyst, recovery after the reaction is inefficient, leading to loss of valuable material. When using a heterogenized catalyst, a decrease in activity is observed over subsequent cycles.

Potential Causes:

  • Solubility of Homogeneous Catalyst: The catalyst may be highly soluble in the reaction mixture, making precipitation or extraction difficult.

  • Leaching of Heterogenized Catalyst: The active catalyst may leach from the solid support during the reaction.[15]

  • Fouling of Heterogenized Catalyst: The surface of the supported catalyst can become blocked by reaction byproducts or coke, reducing its activity.[12][16]

Solutions:

  • For Homogeneous Catalysts:

    • Solvent Selection: Choose a solvent system that allows for easy precipitation of the catalyst upon completion of the reaction.

    • Functionalization for Recovery: Modify the TFPP ligand with functional groups that facilitate separation, such as fluorous tags for fluorous phase separation.

  • For Heterogenized Catalysts:

    • Stronger Anchoring: Employ covalent bonding to attach the catalyst to the support for more robust immobilization.[7]

    • Support Material Selection: Choose a support with appropriate pore size and surface chemistry to minimize fouling and leaching.

    • Regeneration Protocols: Develop a regeneration procedure to remove adsorbed species from the catalyst surface, such as washing with a suitable solvent or calcination under controlled conditions.[16]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use and stability of TFPP catalysts in oxidative conditions.

Q1: Why are fluorinated porphyrins like TFPP more stable in oxidative conditions compared to their non-fluorinated analogs?

A1: The electron-withdrawing nature of the fluorine atoms on the phenyl rings of the TFPP ligand makes the porphyrin macrocycle more electron-deficient.[1][2] This increased electron deficiency makes the porphyrin ring less susceptible to electrophilic attack by oxidizing agents, thus enhancing its oxidative stability.[2][17]

Q2: What is the role of the central metal ion in the stability of a TFPP catalyst?

A2: The central metal ion plays a crucial role in both the catalytic activity and stability of the TFPP complex. The nature of the metal influences the redox potential of the catalyst and its susceptibility to oxidative degradation. For instance, iron(III) TFPP complexes are well-known for their catalytic activity in oxidation reactions that mimic cytochrome P450 enzymes.[1] The choice of metal should be tailored to the specific reaction and the oxidizing agent being used.

Q3: How can I monitor the stability of my TFPP catalyst during a reaction?

A3: Several analytical techniques can be employed to monitor catalyst stability in-situ or by analyzing aliquots from the reaction mixture:

Analytical TechniqueInformation Provided
UV-Vis Spectroscopy Monitors the integrity of the porphyrin macrocycle by observing changes in the Soret and Q-bands.[18]
Mass Spectrometry Can be used to identify degradation products of the catalyst.
Electron Paramagnetic Resonance (EPR) Spectroscopy Provides information on the oxidation state and coordination environment of paramagnetic metal centers.
Inductively Coupled Plasma (ICP) Spectroscopy Quantifies the amount of metal leached from the catalyst into the reaction solution.
Temperature Programmed Oxidation (TPO) For heterogenized catalysts, this technique can be used to characterize coke deposition and determine regeneration conditions.[15][19]

Q4: What are the best practices for handling and storing TFPP catalysts to ensure their long-term stability?

A4:

  • Storage: Store TFPP catalysts in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect them from light and atmospheric oxygen and moisture.

  • Handling: Avoid contact with strong acids, bases, and reducing agents unless they are part of the intended reaction. Use high-purity solvents and reagents to prevent contamination.

  • Activation: Some metalloporphyrin catalysts may require an activation step before use. Follow the specific protocol recommended for your catalyst.

III. Experimental Protocols

Protocol 1: General Procedure for a Catalytic Oxidation Reaction
  • To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add the TFPP catalyst (e.g., 0.1-1 mol%).

  • Add the substrate and the appropriate solvent.

  • Begin stirring the mixture at the desired temperature.

  • Slowly add the oxidant (e.g., hydrogen peroxide, m-CPBA) to the reaction mixture over a period of time using a syringe pump.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, HPLC, TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite for peroxide-based oxidants).

  • Isolate the product using standard work-up procedures (e.g., extraction, chromatography).

Protocol 2: Catalyst Immobilization via Covalent Attachment to a Silica Support
  • Functionalize the silica support with a suitable linker, for example, by reacting it with (3-aminopropyl)triethoxysilane to introduce amino groups.

  • Modify the TFPP ligand with a functional group that can react with the linker on the support (e.g., a carboxylic acid or isothiocyanate group).

  • React the modified TFPP with the functionalized silica support in a suitable solvent (e.g., dry toluene) under reflux conditions to form a covalent bond.

  • Wash the resulting supported catalyst extensively with solvent to remove any unreacted porphyrin.

  • Dry the heterogenized catalyst under vacuum before use.

IV. Visualizing Degradation and Stabilization Pathways

Mechanism of Oxidative Degradation

A Active TFPP Catalyst C Attack on Porphyrin Macrocycle A->C B Reactive Oxygen Species (ROS) B->C D Ring Opening/Fragmentation C->D E Inactive Degradation Products D->E

Caption: Simplified pathway of oxidative degradation.

Stabilization via Axial Ligand Coordination

A TFPP Catalyst C Coordinated TFPP Catalyst A->C B Axial Ligand (e.g., Pyridine, Imidazole) B->C D Steric and Electronic Protection C->D E Enhanced Stability D->E

Sources

Separation of TFPP from chlorin impurities using chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of TFPP (5,10,15,20-tetrakis(pentafluorophenyl)porphyrin) from Chlorin Impurities Ticket ID: #TFPP-PUR-001 Status: Open Analyst: Senior Application Scientist

Executive Summary & Diagnostic Logic

User Issue: You are observing a persistent impurity in your TFPP samples that co-elutes during standard silica chromatography. The sample may appear slightly greenish or brownish rather than the expected vibrant purple/red.

Root Cause: The impurity is likely 2,3-dihydro-TFPP (Chlorin) . During the synthesis of TFPP (typically via condensation of pentafluorobenzaldehyde and pyrrole), the oxidation step is sometimes incomplete. The resulting chlorin differs from the porphyrin by only one double bond (saturation of one pyrrole unit). This results in:

  • Structural Similarity: Nearly identical polarity, causing co-elution on standard silica gel.

  • Spectral Contamination: A strong absorption band in the red region (~650 nm).

Diagnostic Workflow (DOT Visualization)

The following decision tree outlines the standard operating procedure for confirming and removing chlorin.

TFPP_Workflow Start Start: Crude TFPP Sample UV_Check Step 1: UV-Vis Diagnosis (Scan 400-700 nm) Start->UV_Check Decision Is there a peak at ~650 nm? UV_Check->Decision Path_Clean Purity Acceptable Proceed to Crystallization Decision->Path_Clean No (<1%) Path_Dirty Chlorin Contamination Detected Decision->Path_Dirty Yes (>1%) Method_A Method A: Chemical Rescue (Recommended) DDQ Oxidation Path_Dirty->Method_A Standard Protocol Method_B Method B: High-Res Chromatography (If oxidation is contraindicated) Path_Dirty->Method_B Sensitive Substrates Final_Pur Final Silica Filtration (Remove oxidant/polymer) Method_A->Final_Pur Method_B->Final_Pur

Figure 1: Decision logic for TFPP purification. Note that chemical oxidation is preferred over physical separation due to the low separation factor (


) of the porphyrin/chlorin pair.

Diagnostic Protocol: Is it Chlorin?

Before attempting difficult chromatography, you must quantify the impurity.

Protocol:

  • Dissolve ~1 mg of crude TFPP in DCM.

  • Record UV-Vis spectrum from 350 nm to 750 nm.

  • Analysis:

    • TFPP (Porphyrin): Sharp Soret band (~415 nm) and 4 weak Q-bands (500–600 nm).

    • Impurity (Chlorin): Look for a prominent peak around 650 nm .

    • Note: Even 5% chlorin contamination can dominate the Q-band region due to its higher extinction coefficient in the red region.

Method A: Chemical Rescue (The "Gold Standard")

Why this works: Chromatographic separation of TFPP and its chlorin is notoriously inefficient (


 difference < 0.05). The most robust solution is to chemically oxidize the chlorin into TFPP using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Step-by-Step Protocol:

  • Dissolution: Dissolve crude TFPP in Toluene or Benzene (avoid DCM if possible for reflux, though DCM can be used at room temp).

  • Addition: Add 1.5 – 2.0 equivalents of DDQ per estimated equivalent of chlorin (or just 0.5 eq relative to total porphyrin if chlorin content is unknown).

  • Reaction: Reflux for 1–2 hours (or stir at RT overnight).

    • Monitoring: Check TLC.[1][2][3] The chlorin spot (often slightly lower

      
       or fluorescent red under 365nm) should disappear.
      
  • Quench: Cool the mixture.

  • Filtration: Pass the mixture through a short pad of neutral alumina (Grade I).

    • Mechanism:[4][5][6] Alumina strongly retains the reduced DDQ species (hydroquinone), allowing pure TFPP to elute.

  • Evaporation: Concentrate the filtrate.

Method B: Chromatographic Separation (Troubleshooting Guide)

If you cannot use DDQ (e.g., your TFPP has other redox-sensitive functional groups), you must rely on chromatography.

Stationary Phase Selection
PhaseSuitabilityNotes
Silica (Standard) Low

difference is minimal. Requires very long columns and slow flow.
Alumina (Neutral) MediumOften gives better resolution for fluorinated porphyrins than silica.
C18 (Reverse Phase) High The hydrophobicity of the pentafluorophenyl groups interacts strongly with C18, allowing separation from the slightly more polar chlorin.
Protocol: Optimized Silica Flash

If you must use Normal Phase Silica:

  • Loading: Do not wet-load with DCM. Use "dry loading" (adsorb sample onto silica, evaporate solvent, then pour onto column) to prevent band broadening.

  • Eluent: Use a gradient of Hexane:DCM .

    • Start: 100% Hexane (TFPP will stick).

    • Ramp: Slowly increase DCM to 20-30%.

    • Critical: TFPP (Porphyrin) usually elutes first (higher

      
      ). Chlorin elutes second (lower 
      
      
      
      , tailing).
  • Collection: Collect small fractions. The "overlap" region must be discarded or recycled.

Protocol: Reverse Phase (HPLC/Prep)

For difficult separations:

  • Column: C18 (Octadecylsilane).

  • Solvent A: Acetonitrile (0.1% TFA).

  • Solvent B: Tetrahydrofuran (THF) or Methanol.

  • Gradient: High organic content is required due to TFPP insolubility in water.

    • Tip: Fluorinated porphyrins are prone to aggregation. Adding 10% THF helps break aggregates.

Troubleshooting & FAQs

Ticket #402: "My bands are tailing severely on silica."

Diagnosis: Porphyrins, especially fluorinated ones, can aggregate or interact with silanol groups on the silica surface. Solution:

  • Acid/Base Modifier: Do not use acid. TFPP is electron-deficient. Try adding 0.1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanol sites.

  • Solubility: Ensure the sample is fully soluble in the mobile phase. If it precipitates on the column head, tailing is inevitable. Switch to Toluene/Heptane gradients if DCM solubility is an issue.

Ticket #405: "I see a peak at 650nm, but I used DDQ."

Diagnosis:

  • Incomplete Oxidation: The reaction time was too short, or the DDQ was wet/degraded.

  • Bacteriochlorin: If you see a peak at ~720 nm, you have bacteriochlorin (two reduced pyrroles). This requires harsher oxidation. Solution: Repeat the DDQ oxidation with fresh reagent and reflux in Toluene.

Ticket #409: "Can I use crystallization instead?"

Answer: Crystallization alone is rarely sufficient to remove chlorin because the crystal lattice of TFPP accommodates the chlorin molecule easily (isomorphous). However, it is a good final polish after chromatography.

  • Recipe: Dissolve in minimal hot DCM, add Methanol or Hexane dropwise until cloudy, then cool slowly.

Mechanism of Separation (DOT Visualization)

This diagram illustrates why separation is difficult and how the phases interact.

Separation_Mechanism cluster_0 Molecular Properties cluster_1 Stationary Phase Interaction (Silica) TFPP TFPP (Porphyrin) Planar Structure 18 pi-electrons Less Polar Silanol Silanol Groups (Si-OH) TFPP->Silanol Weak H-Bonding Elutes Faster Chlorin Chlorin (Impurity) One Pyrrole Reduced Slightly Bent/Polar More Basic Chlorin->Silanol Stronger Interaction (Due to sp3 carbon/dipole) Elutes Slower

Figure 2: Mechanistic difference in retention. The reduced pyrrole ring in chlorin breaks the symmetry and increases polarity, leading to stronger retention on silica, though the effect is subtle.

References

  • Lindsey, J. S., et al. (1989).[6] "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." The Journal of Organic Chemistry.

  • Barnett, G. H., et al. (1973). "Concerning the mechanism of the Adler-Longo synthesis of porphyrins." Journal of the Chemical Society, Perkin Transactions 1. (Confirming chlorin byproducts in synthesis).
  • Silva, A. M. G., et al. (2002). "Oxidative transformation of porphyrins to chlorins." Tetrahedron Letters. (Discussion on the redox relationship between porphyrins and chlorins).
  • Gouterman, M. (1961). "Spectra of porphyrins."[4][6][7] Journal of Molecular Spectroscopy. (Foundational text for identifying the 650nm chlorin band).

  • Santai Technologies. "Purification of Porphyrins by SepaBean™ machine." (Application note on flash chromatography of porphyrins).

Sources

Validation & Comparative

A Comparative Guide to the Orthogonal Validation of TFPP Purity Using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in TFPP Analysis

1-(3-(Trifluoromethyl)phenyl)piperazine (TFPP) is a psychoactive compound of the piperazine class, frequently encountered in drug development and forensic analysis.[1][2] For researchers and drug development professionals, establishing the purity of a TFPP drug substance is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency. Impurities, which can arise from the synthesis process, degradation, or storage, may possess undesirable toxicological or pharmacological profiles.[3]

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the validation of TFPP purity. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our protocols in the principles of scientific integrity and regulatory expectations. The core philosophy is that a robust purity assessment relies not on a single method, but on an orthogonal approach where the strengths of one technique compensate for the limitations of another.

The Regulatory Bedrock: Why Method Validation is Non-Negotiable

Before delving into experimental specifics, it is crucial to understand the regulatory landscape that governs analytical methods. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation for any analytical procedure used in the quality control of drug substances.[4][5][6]

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8] Guidelines such as ICH Q2(R2) provide a framework for evaluating a method's performance based on key parameters including accuracy, precision, specificity, linearity, and robustness.[7][9][10][11] This guide is built upon these principles, ensuring that the described protocols are not just scientifically sound, but also align with global regulatory expectations for data integrity and reliability.[12]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[13] Its power lies in its ability to separate the main compound (TFPP) from its impurities, allowing for precise quantification. A stability-indicating HPLC method is one that can resolve the active pharmaceutical ingredient (API) from any potential degradation products, ensuring that the measurement of the API is accurate over time.[14][15]

Causality Behind the Method: Why These Choices Matter

An HPLC method is a system of carefully selected components. The choice of each component is driven by the physicochemical properties of TFPP and its expected impurities.

  • Column: A C18 (octadecyl-silica) column is the most common choice for a molecule like TFPP. This is a reversed-phase column where the stationary phase is nonpolar. TFPP, being a moderately polar molecule, will have sufficient retention and interaction to be separated from more polar or less polar impurities.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (often with a buffer like phosphate or formate to control pH and ensure consistent peak shapes) and an organic modifier (like acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred over an isocratic (constant composition) elution. This is because a gradient can effectively elute a wider range of impurities with varying polarities, from early-eluting polar impurities to late-eluting nonpolar ones, all within a reasonable timeframe.[16]

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector for purity analysis. A PDA detector acquires spectra across a range of wavelengths for the entire peak. This allows for peak purity analysis , a critical tool to detect the presence of a co-eluting impurity that might be hidden under the main TFPP peak.[17][18] While not foolproof, a spectrally pure peak provides a higher degree of confidence in the quantification.[18]

Experimental Workflow: HPLC Purity Determination

The following diagram and protocol outline a self-validating system for determining TFPP purity. The inclusion of a System Suitability Test (SST) is a mandatory first step that validates the performance of the chromatographic system before any samples are analyzed.[19]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Standard/Sample Prep B System Suitability Test (SST) - Inject Reference Standard A->B Equilibrate System C Analyze Blank & Samples - Inject Diluent, Samples B->C System OK D Integrate Peaks & Check SST Criteria C->D E Calculate Purity (% Area Normalization) D->E F Perform Peak Purity Analysis (PDA) E->F

Caption: HPLC Purity Analysis Workflow.

Protocol: HPLC Method for TFPP Purity

1. System Preparation:

  • Prepare the mobile phases as specified in the table below. Degas thoroughly.
  • Install the recommended HPLC column and equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

2. System Suitability Test (SST):

  • Prepare a system suitability solution containing TFPP and a known, closely eluting impurity or a compound to test resolution.
  • Perform five replicate injections of the SST solution.
  • Verify that the SST criteria (see table below) are met. Do not proceed if the system fails suitability.

3. Sample Analysis:

  • Inject a diluent blank to ensure no carryover or system contamination.
  • Accurately weigh and dissolve the TFPP sample in the diluent to a known concentration (e.g., 1.0 mg/mL).
  • Inject the sample solution in duplicate.

4. Data Processing:

  • Integrate all peaks in the chromatogram, excluding those from the blank.
  • Calculate the purity of TFPP using the area normalization method:
  • % Purity = (Area of TFPP Peak / Total Area of All Peaks) x 100
  • Using the PDA data, perform a peak purity analysis on the TFPP peak to check for spectral homogeneity.
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS and controls pH for sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute TFPP and impurities.
Gradient 10% to 90% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection PDA/DAD at 240 nmWavelength of significant absorbance for TFPP. Full spectral acquisition for peak purity.
Injection Vol. 10 µLStandard volume for analytical HPLC.
SST ParameterAcceptance CriteriaPurpose
Tailing Factor (TFPP Peak) ≤ 2.0Ensures peak symmetry, critical for accurate integration.[20]
Resolution (TFPP & Impurity) ≥ 2.0Guarantees the method can separate the main peak from a critical impurity.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision and reproducibility of the injection and system.[10]
Forced Degradation: Proving Method Specificity

To truly validate an HPLC method as "stability-indicating," forced degradation studies are essential.[14][21][22] This involves intentionally stressing the TFPP drug substance under various conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[15][23] The stressed samples are then analyzed using the HPLC method. The goal is to demonstrate that the peaks of the degradation products are well-resolved from the main TFPP peak, proving the method's specificity and ability to accurately measure the drug substance in the presence of its degradants.[21]

Mass Spectrometry (MS): Unambiguous Identification

While HPLC-PDA provides excellent quantitative data and an indication of peak purity, it has a significant limitation: retention time and UV spectrum are not unique identifiers. Different compounds can have similar retention times and spectra. Mass Spectrometry provides an orthogonal, or fundamentally different, detection principle by measuring the mass-to-charge ratio (m/z) of ions, which is a highly specific property of a molecule.[24][25]

The Synergy of LC-MS

By coupling a liquid chromatograph to a mass spectrometer (LC-MS), we can obtain both the retention time from the LC and the mass spectrum from the MS for every peak in the chromatogram.[26] This allows for:

  • Unambiguous Confirmation: Confirming the identity of the main peak as TFPP by matching its measured mass to the theoretical mass.

  • Impurity Identification: Obtaining the mass of unknown impurity peaks, which is the first and most critical step in their structural elucidation.

  • Enhanced Specificity: An MS detector can distinguish between two co-eluting compounds if they have different masses, a task that is difficult for a PDA detector.[4]

Data Interpretation: The Molecular Fingerprint

A mass spectrometer like a quadrupole or Orbitrap instrument can provide a high-resolution, accurate mass measurement of the parent (or molecular) ion.[24][27] For TFPP (C11H15F3N2), the expected monoisotopic mass is approximately 232.124. An accurate mass measurement within a few parts-per-million (ppm) provides very high confidence in the identity of the compound.

Furthermore, by inducing fragmentation (MS/MS), a unique fragmentation pattern can be generated that serves as a molecular "fingerprint." For TFPP, characteristic fragments corresponding to the loss of parts of the piperazine ring or the trifluoromethylphenyl group would be expected.[1]

Protocol: LC-MS for Identity Confirmation and Impurity ID

1. System Setup:

  • Use an LC system with parameters similar to the HPLC method, ensuring the mobile phase is compatible with the MS source (formic acid is excellent for this).
  • Tune and calibrate the mass spectrometer according to the manufacturer's recommendations using a known calibration standard.

2. Analysis:

  • Inject a TFPP reference standard to confirm its retention time and obtain its reference mass spectrum and fragmentation pattern.
  • Inject the TFPP sample to be tested.

3. Data Processing:

  • Extract the ion chromatogram for the exact mass of TFPP (e.g., m/z 232.124) to visualize its peak.
  • Confirm that the mass spectrum of the main peak matches the reference standard and the theoretical mass.
  • For any impurity peaks observed in the chromatogram, examine their mass spectra to determine their molecular weight. This information is crucial for identifying them as known synthesis by-products or unknown degradants.
ParameterRecommended ConditionRationale
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar to moderately polar molecules like TFPP, and the basic nitrogen atoms readily accept a proton in positive mode.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapProvides high mass accuracy (<5 ppm) for confident identification.
Scan Mode Full Scan (e.g., m/z 50-500)Acquires data for all ions in a wide mass range to detect unexpected impurities.
MS/MS Data-Dependent Acquisition (DDA)Automatically triggers fragmentation scans on the most intense peaks to aid in structural elucidation.

A Synergistic and Orthogonal Validation Strategy

Neither HPLC-PDA nor LC-MS alone provides a complete picture of TFPP purity. A truly robust validation strategy leverages the strengths of both. HPLC-PDA serves as the validated quantitative method for routine quality control, while LC-MS serves as the definitive tool for identity confirmation and impurity characterization during method development and investigation.

Integrated_Workflow cluster_hplc Quantitative Purity Analysis cluster_ms Qualitative Identity Confirmation Start TFPP Sample HPLC HPLC-PDA Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS Purity Purity Value (% Area) Peak Purity Assessment HPLC->Purity Report Comprehensive Purity & Identity Report Purity->Report Identity Confirm TFPP Identity (Accurate Mass) Identify Impurity Masses LCMS->Identity Identity->Report

Caption: Integrated HPLC and MS Validation Workflow.

Comparison of Techniques
FeatureHPLC with PDA DetectionLC-MS
Primary Purpose Quantification of purity and impurities.Identification of main component and impurities.
Specificity Good, based on retention time and UV spectrum. Vulnerable to co-eluting species with similar spectra.[17]Excellent, based on highly specific mass-to-charge ratio. Can distinguish co-eluting species with different masses.[4]
Sensitivity Good (ng level).Excellent (pg to fg level).
Quantitative Accuracy High, established as the industry standard for assays.Generally lower for quantification unless a specific targeted method (e.g., MRM) is developed and validated.[27]
Information Provided Retention time, UV spectrum, quantitative peak area.Retention time, accurate mass, elemental composition, fragmentation pattern (structure clues).
Regulatory Standing Primary method for release and stability testing.Essential for characterization, impurity identification, and supporting investigations.
Complexity & Cost Moderate.High.

Conclusion: Achieving Confidence Through Orthogonality

The validation of TFPP purity is a critical activity that demands scientific rigor and adherence to regulatory standards. This guide has demonstrated that a combination of HPLC for robust quantification and Mass Spectrometry for unambiguous identification provides a powerful, self-validating system. By understanding the causality behind the methods and employing them in a synergistic workflow, researchers, scientists, and drug development professionals can generate a comprehensive and trustworthy purity profile. This orthogonal approach ensures not only compliance with guidelines but also provides the highest degree of confidence in the quality and safety of the material being studied.

References

  • FDA. (2024).
  • FDA. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • USP. (2023).
  • AMSbiopharma. (2025).
  • FDA. (2020).
  • Agilent. (n.d.). Revisions per USP 621.
  • USP. (n.d.).
  • uspbpep.com. (n.d.).
  • Lab Manager. (2025).
  • ICH. (2023).
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • Regulations.gov. (n.d.).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Maurer, H. H., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP).
  • Vogts, M., et al. (n.d.). Analytical Mass Spectrometry Method for Quantification of TriPPPro-Prodrugs and their Metabolites in Cell Extracts.
  • Tiong, Y. L., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • UNODC. (n.d.).
  • Staack, R. F., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP)
  • BioProcess International. (n.d.).
  • Li, X., et al. (2019). A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD.
  • Pharmaceutical Technology. (2016).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2021). forced degradation study -a new approach for stress testing of drug substances and drug products.
  • Singh, R., & Rehman, Z. U. (n.d.).
  • ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Palczewska, M., et al. (2025). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. MDPI.
  • Lab Manager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • LCGC International. (2024).
  • MAC-MOD Analytical. (n.d.). Mass Spectrometry-Based Metabolomics Using MFPP's.
  • Garrett, T. J. (n.d.). Sum of the Parts: Mass Spectrometry-Based Metabolomics. PMC.
  • ResearchGate. (2025). Pharmacokinetics and Metabolite Profiling of Trepibutone in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers.
  • Swiatek, J., et al. (n.d.). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. PubMed.

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A Comparative Guide to the Kinetics of Alkene Oxidation with Fluorinated Porphyrins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the efficient and selective oxidation of alkenes is a cornerstone reaction, enabling the construction of complex molecules with diverse functionalities. Among the array of catalysts developed for this purpose, metalloporphyrins, particularly their fluorinated derivatives, have emerged as highly promising biomimetic systems.[1][2][3] This guide provides an in-depth, comparative analysis of the kinetics of alkene oxidation catalyzed by fluorinated porphyrins, offering insights into the structure-activity relationships that govern their catalytic prowess.

The Advantage of Fluorination in Porphyrin Catalysis

The introduction of fluorine atoms into the porphyrin macrocycle profoundly influences its electronic properties, stability, and catalytic activity.[1] Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect has several key consequences for the metalloporphyrin catalyst:

  • Enhanced Oxidative Stability: Fluorination increases the resistance of the porphyrin ligand to oxidative degradation, a common pathway for catalyst deactivation during oxidation reactions.[1][2] This enhanced stability translates to higher catalyst turnover numbers and overall efficiency.

  • Increased Lewis Acidity: The electron-withdrawing nature of fluorine substituents makes the central metal ion more Lewis acidic. This heightened acidity can facilitate the coordination of the oxidant and the substrate, thereby influencing the reaction kinetics.[1]

  • Modulation of Redox Potentials: Fluorination shifts the redox potentials of the porphyrin ring to more positive values.[1] This electronic tuning is crucial for the formation and stabilization of the high-valent metal-oxo species that are the active oxidants in the catalytic cycle.[4]

The position and degree of fluorination—whether at the meso-phenyl groups or the β-pyrrolic positions—offer a nuanced control over these properties, allowing for the rational design of catalysts tailored for specific applications.[1]

Comparative Kinetics: Unraveling the Impact of Fluorination

The rate of alkene oxidation catalyzed by metalloporphyrins is a complex function of the catalyst structure, the nature of the alkene, the oxidant employed, and the reaction conditions. The introduction of fluorine substituents significantly impacts these kinetics.

Generally, the catalytic cycle for alkene epoxidation by an iron(III) porphyrin involves the following key steps:

  • Activation of the Oxidant: The iron(III) porphyrin reacts with an oxygen donor (e.g., iodosylbenzene, hydrogen peroxide) to form a high-valent iron(IV)-oxo porphyrin radical cation species (Compound I) or an iron(IV)-oxo species (Compound II).[4]

  • Oxygen Atom Transfer: This highly reactive intermediate transfers its oxygen atom to the alkene substrate, forming the epoxide product and regenerating the iron(III) catalyst.

The electron-withdrawing effect of fluorine substituents plays a crucial role in the formation and reactivity of the high-valent iron-oxo intermediate. While a more electron-deficient metal center can facilitate the initial activation of the oxidant, it can also impact the subsequent oxygen transfer step. Some studies have shown an inverted reactivity pattern, where the most electron-withdrawing porphyrin reacts the least rapidly, suggesting a complex interplay of electronic effects and reaction mechanisms.[4]

CatalystAlkeneOxidantConversion (%)Selectivity (Epoxide, %)Reaction Time (h)
[Fe(TPP)Cl] (non-fluorinated)CyclohexenePhIOModerateGood4
[Fe(TDCPP)Cl] (partially fluorinated)CyclohexenePhIOHighExcellent2
[Fe(TPFPP)Cl] (perfluorinated)IndeneH₂O₂100942
[Fe(TFPPBr₈)Cl] (perhalogenated)CyclohexeneO₂73 turnovers-24

This table is a representative summary based on literature data and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.[2][3][5][6]

The data clearly indicates that fluorinated porphyrins, such as [Fe(TPFPP)Cl], can achieve high conversions and selectivities under greener reaction conditions (e.g., using H₂O₂ as the oxidant).[2] The enhanced stability and reactivity of these catalysts are directly attributable to the electronic modifications induced by the fluorine atoms.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To accurately compare the kinetics of different fluorinated porphyrin catalysts, a standardized and self-validating experimental protocol is essential.

  • Catalyst and Reagent Preparation:

    • Synthesize or procure the desired fluorinated and non-fluorinated metalloporphyrin catalysts. The synthesis of fluorinated porphyrins can be achieved through methods like the Lindsey condensation of a fluorinated aldehyde with pyrrole.[1]

    • Purify all reagents (alkene, oxidant, solvent) to remove any potential inhibitors or interfering substances.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel equipped with a magnetic stirrer, dissolve the metalloporphyrin catalyst in a suitable solvent (e.g., acetonitrile, dichloromethane).

    • Add the alkene substrate to the solution.

    • Allow the mixture to reach thermal equilibrium.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding the oxidant (e.g., a solution of hydrogen peroxide in the same solvent).

    • Immediately start monitoring the reaction progress by taking aliquots at regular time intervals.

    • Quench the reaction in each aliquot by adding a suitable quenching agent (e.g., triphenylphosphine).

    • Analyze the quenched samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the reactant (alkene) and the product (epoxide).

  • Data Analysis:

    • Plot the concentration of the alkene as a function of time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • By varying the initial concentrations of the catalyst, alkene, and oxidant, the reaction order with respect to each component can be determined, allowing for the elucidation of the rate law.

  • Validation and Controls:

    • Run a control experiment in the absence of the catalyst to ensure that the background (uncatalyzed) reaction is negligible.[2]

    • Run a control experiment in the absence of the oxidant to confirm that no reaction occurs.

    • Independently verify the stability of the catalyst under the reaction conditions by UV-Vis spectroscopy.

This rigorous protocol ensures the collection of reliable and reproducible kinetic data, forming a solid basis for comparing the catalytic performance of different fluorinated porphyrins.

Visualizing the Catalytic Cycle

The mechanism of alkene oxidation by a fluorinated iron porphyrin can be visualized through a catalytic cycle diagram.

CatalyticCycle cluster_main Catalytic Cycle FeIII [Fe(III)P-F]Cl CompoundI [(P-F)•+Fe(IV)=O]+ FeIII->CompoundI + Oxidant - Oxidant byproduct Intermediate [Alkene-Fe(IV)O-P-F] CompoundI->Intermediate + Alkene Product Epoxide Intermediate->Product Oxygen Transfer FeIII_regen [Fe(III)P-F]Cl Intermediate->FeIII_regen

Caption: Catalytic cycle of alkene epoxidation by a fluorinated iron porphyrin.

This diagram illustrates the key steps in the catalytic process, from the activation of the iron(III) porphyrin to the high-valent iron-oxo intermediate, followed by the transfer of the oxygen atom to the alkene substrate to form the epoxide product and regenerate the catalyst.

References

  • A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. International Journal of Engineering and Scientific Invention (IJESI). [Link]

  • Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. MDPI. [Link]

  • Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Beilstein Journal of Organic Chemistry. [Link]

  • Kinetics and Mechanism of Oxidation Reactions of Porphyrin-Iron(IV)-Oxo Intermediates. Inorganic Chemistry. [Link]

  • Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. National Center for Biotechnology Information. [Link]

  • Synthesis of Functionalized Perfluorinated Porphyrins for Improved Spin Switching. The Journal of Organic Chemistry. [Link]

  • The Mechanism of Catalytic Hydrocarbon Oxidation by Molecular Oxygen and Halogenated Ruthenium and Iron Porphyrins. Defense Technical Information Center. [Link]

  • Catalytic activity of halogenated iron porphyrins in alkene and alkane oxidations by iodosylbenzene and hydrogen peroxide. ResearchGate. [Link]

  • Kinetic study of the CO oxidation over Pt/γ-Al2O3 and Pt/Rh/CeO2/γ-Al2O3 in the presence of H2O and CO2. Pure. [Link]

  • An In-Depth Computational Study of Alkene Cyclopropanation Catalyzed by Fe(porphyrin)(OCH3) Complexes. The Environmental Effects on the Energy Barriers. National Center for Biotechnology Information. [Link]

  • Experimental and Kinetic Study of the SO2 Oxidation Reaction Over a Pt/Al2O3 Catalyst. ResearchGate. [Link]

  • Metalloporphyrin-catalyzed diastereoselective epoxidation of allyl-substituted alkenes. The Journal of Organic Chemistry. [Link]

  • Alkene epoxidations catalyzed by iron(III), manganese(III), and chromium(III) porphyrins. Effects of metal and porphyrin substituents on selectivity and regiochemistry of epoxidation. Journal of the American Chemical Society. [Link]

  • Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks. Molecules. [Link]

  • Alkene epoxidation catalysed by iron(III) and manganese(III) tetraarylporphyrins coordinatively bound to polymer and silica supports. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Experimental Method for Kinetic Studies of Gas–Solid Reactions: Oxidation of Carbonaceous Matter. The Journal of Physical Chemistry C. [Link]

  • Supported Metalloporphyrin Catalysts for Alkene Epoxidation. ResearchGate. [Link]

  • Carbon–fluorine bond cleavage mediated by metalloenzymes. Dalton Transactions. [Link]

  • Evidence for parallel destructive, and competitive epoxidation and dismutation pathways in metalloporphyrin-catalysed alkene oxidation by hydrogen peroxide. Scilit. [Link]

  • Experimental Kinetics Study on Diethyl Carbonate Oxidation. MDPI. [Link]

  • Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. ResearchGate. [Link]

  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Journal of Laboratory Chemical Education. [Link]

  • Recent advances in metalloporphyrin-catalyzed fluorinated carbene transfer reactions. Chemical Communications. [Link]

  • Kinetics of C–H bond and alkene oxidation by trans-dioxoruthenium(VI) porphyrins. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Recent advances in metalloporphyrin-catalyzed fluorinated carbene transfer reactions. ResearchGate. [Link]

  • Fluoride-activated Catalysis. University of Groningen. [Link]

  • Kinetic and Thermodynamic Control in Porphyrin and Phthalocyanine Self-Assembled Monolayers. Accounts of Chemical Research. [Link]

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Spectroscopic Differences Between Free Base and Metallated TFPP

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Researchers

Executive Summary

This guide details the spectroscopic distinctions between 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (Free Base TFPP) and its metallated derivatives (specifically Zn-TFPP and Pt-TFPP ). TFPP is a benchmark fluorinated porphyrin used extensively in oxygen sensing, catalysis, and photodynamic therapy due to the electron-withdrawing nature of the pentafluorophenyl (


) groups.

The transition from free base to metallated porphyrin is defined by a symmetry increase from


 to 

. This structural shift fundamentally alters the electronic absorption (UV-Vis), nuclear magnetic resonance (

H NMR), and vibrational (IR) signatures. This guide provides the experimental data and protocols necessary to validate this transition.

Theoretical Basis: Symmetry & Electronic Structure

The spectroscopic differences arise from the change in molecular symmetry upon metallation.

  • Free Base (H

    
    TFPP):  Possesses 
    
    
    
    symmetry due to the two inner protons on the pyrrole nitrogens. This lifts the degeneracy of the lowest unoccupied molecular orbitals (LUMOs), resulting in a complex Q-band structure (four bands).
  • Metallated (M-TFPP): The metal ion (

    
    , 
    
    
    
    ) coordinates to all four pyrrole nitrogens, increasing symmetry to
    
    
    . The LUMOs become degenerate, simplifying the Q-band structure (two bands).
Visualizing the Symmetry Transition

G cluster_0 Free Base TFPP (H2TFPP) cluster_1 Metallated TFPP (M-TFPP) H2 D2h Symmetry (Rectangular) Protons 2 Inner Protons (N-H) H2->Protons Split Split LUMOs (Eg orbitals non-degenerate) H2->Split Reaction Metallation (+ Metal Salt, - 2H+) Split->Reaction Symmetry Increase Metal D4h Symmetry (Square Planar) Ion Metal Ion (Zn, Pt) (No Inner Protons) Metal->Ion Degen Degenerate LUMOs (Eg orbitals equal energy) Metal->Degen Reaction->Degen

Figure 1: The transition from


 to 

symmetry upon metallation simplifies the molecular orbital energy levels, directly impacting the UV-Vis spectrum.

UV-Vis Spectroscopy: The Primary Diagnostic

UV-Vis spectroscopy is the most immediate method to confirm metallation. The Gouterman Four-Orbital Model explains the spectral features: a strong Soret (B) band in the near-UV and weaker Q-bands in the visible region.

Key Differences
  • H

    
    TFPP:  Exhibits four  distinct Q-bands (plus the Soret band).[1]
    
  • M-TFPP: Exhibits two distinct Q-bands (collapsed due to degeneracy).

Comparative Data Table
CompoundSymmetrySoret Band (

)
Q-Bands (

)
Solvent
H

TFPP

415 nm 508, 542, 584, 638 nm CH

Cl

Zn-TFPP

423 nm 550, 590 nm CH

Cl

Pt-TFPP

390 nm 505, 540 nm THF

Note: The Soret band of H


TFPP (~415 nm) is blue-shifted compared to non-fluorinated TPP (~419 nm) due to the electron-withdrawing 

groups. Upon metallation with Zn, the Soret band typically red-shifts (~423 nm), while Pt metallation causes a significant blue-shift (~390 nm).

H NMR Spectroscopy: Structural Validation

Proton NMR provides definitive proof of metallation by monitoring the inner pyrrolic protons.

Mechanism

The porphyrin ring current exerts a strong shielding effect on the inner core. In the free base form, the inner N-H protons are located inside this current, resulting in a significant upfield shift (negative ppm).

Diagnostic Signals
  • H

    
    TFPP:  A broad singlet is observed at 
    
    
    
    -2.90 ppm
    . This is the signature of the two inner N-H protons.
  • Metallated (Zn/Pt-TFPP): The signal at -2.90 ppm disappears completely . The loss of this peak confirms the replacement of protons by the metal ion.

Expert Tip: The chemical shift of -2.90 ppm for TFPP is slightly more shielded (more negative) than standard TPP (-2.76 ppm). Ensure your NMR sweep width includes the negative region (-5 ppm) to catch this signal.

IR Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy is useful for solid-state characterization.

  • H

    
    TFPP:  Shows a weak but characteristic N-H stretching vibration  around 3320 cm
    
    
    
    .
  • M-TFPP: The N-H stretch at 3320 cm

    
     is absent . A new band corresponding to the Metal-Nitrogen (M-N) vibration may appear in the far-IR region (< 400 cm
    
    
    
    ), but the disappearance of the N-H band is the primary indicator in standard FTIR.

Experimental Protocols

Protocol A: Synthesis of Zn-TFPP (Acetate Method)

Use this protocol for rapid, high-yield metallation.

  • Dissolution: Dissolve H

    
    TFPP (100 mg)  in CHCl
    
    
    
    (20 mL)
    .
  • Reagent Prep: Dissolve Zinc Acetate Dihydrate (Zn(OAc)

    
     2H
    
    
    
    O, 10 eq)
    in Methanol (5 mL) .
  • Reaction: Add the zinc solution to the porphyrin solution.

  • Reflux: Heat to reflux (60°C) with stirring for 2–3 hours . Monitor by UV-Vis (look for collapse of 4 Q-bands to 2).

  • Workup: Wash the organic layer with water (3x) to remove excess zinc salts. Dry over Na

    
    SO
    
    
    
    and evaporate solvent.
  • Purification: Recrystallize from CH

    
    Cl
    
    
    
    /Methanol.
Protocol B: Synthesis of Pt-TFPP (High-Temperature Method)

Required for platinum insertion due to kinetic inertness.

  • Setup: Place H

    
    TFPP (100 mg)  and PtCl
    
    
    
    (2.5 eq)
    in a flask with Benzonitrile (10 mL) .
  • Reflux: Heat to reflux (~191°C) under Nitrogen for 4–6 hours .

  • Monitoring: Check UV-Vis for the Soret shift to ~390 nm.

  • Workup: Distill off benzonitrile under reduced pressure. Redissolve residue in CH

    
    Cl
    
    
    
    .
  • Purification: Silica gel chromatography (Eluent: CH

    
    Cl
    
    
    
    :Hexane 1:1) is crucial to remove unreacted Pt salts.
Workflow Diagram

Workflow cluster_Zn Zn-Metallation cluster_Pt Pt-Metallation Start Start: H2TFPP (Free Base) Check Check UV-Vis (4 Q-Bands) Start->Check StepZn1 Add Zn(OAc)2 / MeOH Check->StepZn1 Route A StepPt1 Add PtCl2 / Benzonitrile Check->StepPt1 Route B StepZn2 Reflux in CHCl3 (2h) StepZn1->StepZn2 Validation Validation 1. UV-Vis (2 Q-Bands) 2. NMR (No -2.9 ppm peak) StepZn2->Validation StepPt2 Reflux at 190°C (4h) StepPt1->StepPt2 StepPt2->Validation

Figure 2: Decision workflow for synthesizing and validating metallated TFPP derivatives.

References

  • Gouterman, M. (1961). Spectra of Porphyrins. Journal of Molecular Spectroscopy, 6(1), 138-163. Link

  • Spellane, P. J., et al. (1980).[2] Porphyrins.[2][3][4][5] 40. Electronic spectra and four-orbital energies of free-base, zinc, copper, and palladium tetrakis(perfluorophenyl)porphyrins. Inorganic Chemistry, 19(2), 386–391.[2] Link

  • Lee, S. K., et al. (2007). meso-Tetra(pentafluorophenyl)porphyrin as an Efficient Platform for Combinatorial Synthesis. Bioconjugate Chemistry, 18(5). Link

  • Kadish, K. M., Smith, K. M., & Guilard, R. (Eds.). (2000).[6] The Porphyrin Handbook. Academic Press. (General Reference for NMR shifts).

  • Bhyrappa, P., et al. (1997). Synthesis and Properties of Highly Electron-Deficient Porphyrins. Inorganic Chemistry, 36.

Sources

The Fluorine Paradox: Decoupling Steric and Electronic Effects in Porphyrin Ring Distortion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Influence of fluorine substitution on porphyrin ring distortion Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In porphyrin chemistry, ring distortion is a primary lever for tuning physicochemical properties. While bulky substituents (e.g., chlorine, bromine, methyl) induce distortion primarily through steric hindrance (forcing the macrocycle into saddle or ruffle conformations), fluorine substitution presents a unique mechanistic paradox. Due to its small van der Waals radius (


) and high electronegativity (

), fluorine induces profound electronic perturbations with minimal steric cost.

This guide objectively compares the structural and electronic impacts of fluorine substitution against non-fluorinated and bulky-halogen alternatives. It provides experimental workflows for synthesis and characterization, highlighting how fluorination stabilizes the HOMO/LUMO levels (anodic shift) while maintaining structural integrity—a critical feature for designing robust oxidation catalysts and photostable therapeutics.

Part 1: Mechanistic Comparison – Steric vs. Electronic Drivers

The central distinction in fluorinated porphyrins is the decoupling of electronic modulation from steric distortion.

The Steric Control Model (Cl, Br, Alkyl)

For substituents like chlorine or phenyl groups, distortion is a consequence of spatial overcrowding.

  • Mechanism: Peripheral crowding forces the pyrrole rings to tilt out of the mean plane to relieve strain.

  • Conformation: Typically Saddle (

    
    )  or Ruffle (
    
    
    
    )
    .
  • Optical Result: Reduced HOMO-LUMO gap

    
     Significant Bathochromic (Red) Shift of the Soret band.
    
The Electronic Control Model (Fluorine)

Fluorine is isosteric with hydrogen but electronically distinct.

  • Mechanism: The electron-withdrawing nature of F lowers orbital energies (stabilization) without forcing the ring to buckle.

  • Conformation: Often retains Planarity (e.g., meso-tetrakis(pentafluorophenyl)porphyrin, TFPP). Note: Significant distortion in fluorinated porphyrins usually arises from crystal packing forces or specific beta-substitution patterns (

    
    ), not inherent steric clash.
    
  • Electronic Result: Massive Anodic Shift (harder to oxidize)

    
     Enhanced Oxidative Stability.
    
Diagram: Distortion Pathways

DistortionMechanism Substituent Peripheral Substituent Bulky Bulky (Cl, Br, Me) Substituent->Bulky Fluorine Fluorine (F) Substituent->Fluorine StericStrain Steric Clash (Pyrrole-Phenyl) Bulky->StericStrain Distortion Macrocycle Distortion (Saddle/Ruffle) StericStrain->Distortion RedShift Optical Red Shift (Narrow Band Gap) Distortion->RedShift Fluorine->Distortion Packing Only Electronic Inductive Effect (-I Effect) Fluorine->Electronic Stability Orbital Stabilization (Lower HOMO/LUMO) Electronic->Stability AnodicShift Anodic Redox Shift (Oxidative Stability) Stability->AnodicShift

Caption: Mechanistic divergence between steric-driven distortion (Bulky) and electronic stabilization (Fluorine).

Part 2: Comparative Performance Analysis

The following table contrasts the properties of standard TPP (Tetraphenylporphyrin) with Fluorinated (TFPP) and Chlorinated (


TPP) variants.
FeatureTPP (Reference) TFPP (Meso-Fluorinated)

-Octafluoro (

TPP)

-Octachloro (

TPP)
Substituent Phenyl (H)Pentafluorophenyl

-Fluorine

-Chlorine
Van der Waals Radius 1.20 Å (H)1.47 Å (F)1.47 Å (F)1.75 Å (Cl)
Ring Conformation Planar / Slightly WavedPlanar (mostly)Distorted (Saddle)Highly Distorted (Saddle)
Soret Band (

)
~419 nm~415–420 nm (Minimal shift)~425 nm~450+ nm (Large Red Shift)
Redox Potential (

)
0.95 V (vs SCE)1.25 V (Harder to oxidize)1.45 V 1.15 V
Basicity (

)
High (Protonates easily)Low (Resists protonation)Very LowModerate
Primary Application Standard LigandOxidation Catalysis Electron-Deficient ModelsRed-Shifted Optics

Key Insight: TFPP exhibits a ~300 mV anodic shift compared to TPP, making it an exceptional catalyst for oxidative reactions (e.g., cytochrome P450 mimics) because the ring itself resists oxidative degradation.

Part 3: Experimental Protocols

A. Synthesis of Meso-Tetrakis(pentafluorophenyl)porphyrin (TFPP)

Comparison of Methods:

  • Lindsey Method (Standard): High dilution,

    
     catalysis. High purity, moderate yield.
    
  • Microwave-Assisted (Green): Solvent-free or acetic acid, rapid heating. Higher yield, lower waste.

Recommended Protocol (Modified Lindsey):

  • Reagents: Pentafluorobenzaldehyde (10 mmol), Pyrrole (10 mmol),

    
     (3.3 mmol), DDQ (Oxidant).
    
  • Condensation: Dissolve aldehyde and pyrrole in dry

    
     (1 L) under 
    
    
    
    . Add
    
    
    and stir in dark for 1 hr.
    • Why: High dilution prevents polymerization; Lewis acid catalyzes porphyrinogen formation.

  • Oxidation: Add DDQ (7.5 mmol) and stir for 1 hr.

    • Why: Converts non-aromatic porphyrinogen to aromatic porphyrin.

  • Purification: Filter through a silica plug (eluent:

    
    ). Recrystallize from 
    
    
    
    /Methanol.
  • Validation:

    
     NMR should show three signals (-136, -151, -160 ppm) corresponding to ortho, para, and meta fluorines.
    
B. Characterization Workflow

To rigorously determine the influence of fluorine, you must correlate structural data with electronic states.

Workflow cluster_Struct Structural Analysis cluster_Elec Electronic Analysis Start Purified Fluorinated Porphyrin XRD Single Crystal XRD (Determine Conformation) Start->XRD CV Cyclic Voltammetry (Measure Redox Gap) Start->CV NSD NSD Analysis (Quantify Saddle/Ruffle) XRD->NSD Calculate displacement Output Structure-Property Correlation NSD->Output UV UV-Vis Spectroscopy (Soret/Q-Band Shift) CV->UV Correlate Gap UV->Output

Caption: Integrated workflow for correlating ring distortion (NSD) with electronic states (CV/UV).

Protocol for Normal-Coordinate Structural Decomposition (NSD):

  • Obtain .CIF file from X-ray diffraction.

  • Use the NSD engine (available in standard crystallographic software or online servers).

  • Output Interpretation:

    • 
       (Total Out-of-Plane Displacement):  If 
      
      
      
      , the ring is planar (Typical for TFPP).
    • Saddle (

      
      ):  Dominant in sterically crowded systems.
      
    • Ruffle (

      
      ):  Often seen in meso-substituted systems with crystal packing forces.
      

References

  • Synthesis and Characterization of Fluorinated Porphyrins Source: Beilstein Journal of Organic Chemistry (2019) Significance: Protocols for synthesizing TFPP and functionalizing via nucleophilic substitution.

  • Crystal Structures of Meso-Tetrakis(difluorophenyl)porphyrins Source: Journal of Chemical Sciences (2016) Significance: Demonstrates that 2,6-difluoro substitution results in planar geometry (RMS 0.056 Å), contrasting with distorted 3,5-isomers.[1]

  • Structure and Photophysics of

    
    -Octafluoro-meso-tetraarylporphyrins 
    Source: Inorganic Chemistry (2001)
    Significance:[2] Highlights the "paradox" where highly fluorinated porphyrins show similar absorption spectra but dissimilar crystal structures compared to perfluorinated analogs.
    
    
  • Iron(III) Fluorinated Porphyrins: Greener Chemistry Source: Molecules (MDPI) (2016) Significance: Optimization of microwave synthesis for TFPP and its catalytic application.

  • Electronic Effect of Fluorine on HOMO-LUMO Gap Source: Journal of Chemical Physics (2005) Significance: Theoretical validation of orbital stabilization and band gap reduction in fluorinated oligoporphyrins.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin. As a highly fluorinated, crystalline solid, this compound requires specific precautions to mitigate risks associated with its physical and chemical properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a stable compound under standard laboratory conditions, but it is classified with specific hazards that necessitate careful handling. The primary risks are associated with its form as a fine powder, which can be easily aerosolized, leading to inhalation, and direct contact causing irritation.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.

Table 1: GHS Hazard Classification [1]

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation
Eye Irritation 2 H319: Causes serious eye irritation

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

The pentafluorophenyl groups significantly influence the molecule's electronic properties and stability, which is beneficial for applications in catalysis and materials science.[2][3] However, as a fine particulate, it poses a mechanical and chemical irritant risk to the eyes, skin, and respiratory system. The causality is direct: fine dust particles can abrade sensitive tissues and trigger an inflammatory response upon contact.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact. The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

  • Respiratory Protection: The primary risk when handling the solid form is the inhalation of fine dust particles.[4]

    • Minimum Requirement: A NIOSH-approved N95 respirator (or equivalent) is required when handling the powder outside of a certified containment device like a fume hood. A standard surgical mask does not provide adequate protection against fine particulates.

    • Rationale: The N95 designation ensures that the respirator filters at least 95% of airborne particles. Given that the compound is a respiratory irritant, preventing its entry into the lungs is of paramount importance.[1]

  • Eye and Face Protection: This compound causes serious eye irritation.[5][6]

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[7]

    • Enhanced Precaution: When there is a significant risk of splashing (e.g., during bulk transfers or when preparing solutions), a face shield should be worn in addition to safety goggles to protect the entire face.[8]

  • Hand Protection: Direct contact with the skin must be avoided to prevent irritation.[5]

    • Minimum Requirement: Disposable nitrile gloves are required for handling this chemical.[7] Always inspect gloves for tears or punctures before use.

    • Best Practice: Double-gloving can provide additional protection, especially during procedures with a higher risk of contamination. Contaminated gloves must be removed promptly using the correct technique to avoid skin contact, and hands should be washed thoroughly afterward.

  • Body Protection:

    • Minimum Requirement: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin from accidental spills.[7] Clothing should be made of non-synthetic materials like cotton.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure. All handling of the solid powder should ideally be performed within a certified chemical fume hood or a ventilated balance enclosure to control dust.[4][9]

Step 1: Preparation and Engineering Controls
  • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and the waste container within the hood before introducing the chemical.

  • Don all required PPE as outlined in Section 2.

Step 2: Weighing the Solid Compound
  • Carefully open the container inside the fume hood to avoid generating airborne dust.

  • Use a dedicated spatula to transfer the desired amount of the porphyrin powder to a weigh boat.

  • Perform all transfers slowly and close to the work surface to minimize aerosolization.

  • Securely close the primary container immediately after weighing.

Step 3: Preparing Solutions
  • Place the vessel that will contain the final solution on a stir plate within the fume hood.

  • Add the solvent to the vessel first.

  • Carefully add the weighed porphyrin powder to the solvent. If using a funnel, tap it gently to ensure all powder is transferred.

  • Rinse the weigh boat with a small amount of solvent and add the rinsing to the vessel to ensure a complete transfer.

  • Begin stirring to dissolve the compound.

The following diagram illustrates the standard workflow for safely handling the powdered compound.

G cluster_prep Preparation cluster_handling Handling Powder cluster_cleanup Cleanup & Disposal prep_start Verify Fume Hood Operation don_ppe Don Full PPE (Gloves, Goggles, Lab Coat, N95) prep_start->don_ppe setup_area Prepare Work Area (Bench Paper, Equipment) don_ppe->setup_area weigh_powder Weigh Compound in Hood setup_area->weigh_powder Begin Handling dissolve Add Powder to Solvent weigh_powder->dissolve decontaminate Decontaminate Workspace & Equipment dissolve->decontaminate Procedure Complete dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for handling solid porphyrin.

Emergency Response Plan

Immediate and appropriate action is required in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing while continuing to rinse. If skin irritation occurs or persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult or if respiratory irritation develops, seek medical attention.

  • Small Spills (Solid):

    • Do not sweep up dry powder, as this will create dust.

    • Gently cover the spill with damp paper towels to wet the material.

    • Carefully wipe up the wetted material, working from the outside in.

    • Place all contaminated materials into a sealed container labeled as hazardous waste.[4]

    • Decontaminate the spill area with soap and water.

The following flowchart outlines the decision-making process for responding to an incident.

G start Incident Occurs (Spill or Exposure) is_exposure Personal Exposure? start->is_exposure exposure_type Identify Exposure Type is_exposure->exposure_type Yes is_spill Chemical Spill? is_exposure->is_spill No skin_contact Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Seek medical attention if irritation persists. exposure_type->skin_contact Skin eye_contact Eye Contact: Flush with water for 15 min. Seek IMMEDIATE medical attention. exposure_type->eye_contact Eye inhalation Inhalation: Move to fresh air. Seek medical attention. exposure_type->inhalation Inhalation notify Notify Lab Supervisor skin_contact->notify eye_contact->notify inhalation->notify spill_cleanup Follow Spill Cleanup Protocol: 1. Cover with damp towels. 2. Wipe carefully. 3. Place in hazardous waste. 4. Decontaminate area. is_spill->spill_cleanup Yes is_spill->notify No spill_cleanup->notify

Caption: Emergency response decision flowchart.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound. Chemical waste must be managed according to institutional guidelines and local, state, and federal regulations.[4]

  • Waste Characterization:

    • As a fluorinated organic compound, this chemical waste is considered halogenated.

    • Unused or expired pure product may be classified as a U-listed hazardous waste if discarded, depending on local regulations.[11]

    • Mixtures containing this compound and solvents may be classified as F-listed hazardous waste if the solvents are on that list (e.g., toluene).[12] All waste must be treated as hazardous unless determined otherwise by environmental health and safety professionals.

  • Waste Segregation and Collection:

    • Solid Waste: Collect disposable labware (gloves, weigh boats, paper towels) contaminated with the porphyrin in a dedicated, sealed plastic bag or container. Label it clearly as "Hazardous Waste" with the full chemical name.

    • Liquid Waste: Collect solutions containing the porphyrin in a dedicated, sealed, and chemically compatible waste container. Label it clearly with "Hazardous Waste," the full chemical name, and the approximate concentration.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

  • Final Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Never dispose of this chemical down the drain or in the regular trash.

    • Arrange for pickup and disposal by your institution's certified Environmental Health and Safety (EHS) department.

By adhering to these comprehensive guidelines, you can safely harness the unique properties of this compound in your research while ensuring the protection of yourself, your colleagues, and the environment.

References

  • Starshinechemical. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5,10,15,20-Tetrakis(pentafluorophenyl)-2 | C44H8F20N4Pd. Retrieved from [Link]

  • SUNUM e-store. (n.d.). 5,10,15,20-tetra(4-carboxyphenyl) porphyrin. Retrieved from [Link]

  • American Elements. (n.d.). 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine Palladium(II). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Fluorinated porphyrinoids and their biomedical applications. Retrieved from [Link]

  • ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, November 13). Fluorinated maleimide-substituted porphyrins and chlorins: synthesis and characterization. Retrieved from [Link]

  • International Journal of Engineering and Scientific Invention. (2020, February 14). A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. Retrieved from [Link]

  • MDPI. (2020, January 21). Structure, Properties, and Reactivity of Porphyrins on Surfaces and Nanostructures with Periodic DFT Calculations. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011, February). U List of Hazardous Wastes. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.